3-(2-methyl-1H-imidazol-1-yl)benzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(2-methylimidazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECWODAAUDOPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640344 | |
| Record name | 1-[3-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-62-1 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Targeting the Virulence Factor BC2L-C in Burkholderia cenocepacia: A Technical Guide on 3-(2-methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1)
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel therapeutic modalities that bypass traditional bactericidal mechanisms. Burkholderia cenocepacia is an opportunistic pathogen that causes fatal respiratory infections, particularly in patients with cystic fibrosis. A highly promising, non-bactericidal strategy is Anti-Adhesive Therapy (AAT) , which aims to disarm the pathogen by blocking its ability to adhere to host epithelial tissues, thereby preventing colonization without exerting the selective evolutionary pressure that drives antibiotic resistance.
At the core of B. cenocepacia adhesion is the superlectin BC2L-C , a virulence factor that binds to fucosylated glycans on host cells. The compound 3-(2-methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1) —frequently designated as fragment KL3 in literature—has emerged as a critical chemical probe. Identified via Fragment-Based Drug Discovery (FBDD), this compound successfully targets a newly discovered druggable secondary pocket adjacent to the primary fucose-binding site of the BC2L-C N-terminal domain (BC2L-C-nt) [1]. This whitepaper provides an in-depth mechanistic and methodological guide to utilizing CAS 912569-62-1 in lectin-targeted drug development.
Physicochemical Profiling & The FBDD Rationale
Lectin carbohydrate-binding sites (CBS) are notoriously shallow, solvent-exposed, and highly polar. Traditional High-Throughput Screening (HTS) of lipophilic drug-like libraries often fails against lectins because the enthalpic gain of binding cannot overcome the massive desolvation penalty required to displace water networks from the CBS.
To circumvent this, researchers employ Fragment-Based Drug Discovery (FBDD) . Fragments are low-molecular-weight (<300 Da) compounds that bind with low affinity but exceptionally high ligand efficiency. CAS 912569-62-1 was selected because its physicochemical profile allows it to probe secondary, more lipophilic sub-pockets near the primary CBS.
Table 1: Physicochemical Properties of CAS 912569-62-1
| Property | Value | Rationale for FBDD Suitability |
| Chemical Name | 3-(2-methyl-1H-imidazol-1-yl)benzylamine | Contains both an aromatic core for |
| CAS Number | 912569-62-1 | Standardized identifier for commercial procurement. |
| Molecular Formula | C11H13N3 | Low heavy-atom count ensures high ligand efficiency upon binding. |
| Molecular Weight | 187.24 g/mol | Well below the 300 Da threshold (Rule of Three compliant). |
| SMILES | CC1=NC=CN1C1=CC=CC(CN)=C1 | Rigid structural topology minimizes entropic penalty upon binding. |
Mechanistic Grounding: The BC2L-C Adhesion Pathway
BC2L-C is a hexameric superlectin with dual specificity: its C-terminal domain binds mannose, while its N-terminal domain (BC2L-C-nt) forms a trimer that tightly binds fucose (e.g., H-type 1 and Globo H oligosaccharides). By binding to the secondary pocket near the fucose site, CAS 912569-62-1 acts as a steric wedge, providing a structural foundation that can be chemically tethered to a fucose anchor to create a high-affinity bifunctional glycomimetic.
Mechanism of BC2L-C mediated bacterial adhesion and targeted inhibition.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the validation of low-affinity fragments requires orthogonal biophysical and structural techniques. The following protocols detail the causality and internal controls necessary to validate the binding of CAS 912569-62-1 to BC2L-C-nt.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: ITC is the gold standard for fragment validation because it measures the direct heat exchange upon binding, yielding true thermodynamic parameters (
Step-by-Step Procedure:
-
Protein Preparation & Dialysis (Critical Control): Express and purify BC2L-C-nt. Dialyze the protein extensively against the assay buffer (100 mM Tris-HCl pH 7.0, 100 mM NaCl). Why? Even minor buffer mismatches between the protein and ligand will generate massive heats of dilution that mask the low-heat signal of a fragment binding.
-
Ligand Solubilization: Dissolve CAS 912569-62-1 directly into the exact dialysate from the final protein dialysis step to ensure perfect buffer matching.
-
Titration Execution: Load the protein (e.g., 200–300
M) into the ITC cell and the fragment (e.g., 5–10 mM) into the syringe. Perform 20–25 injections of 1.5–2 L at 25 °C. -
Self-Validation (Baseline Subtraction): Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the raw data to isolate the specific binding enthalpy.
-
Data Fitting: Fit the integrated curve to a one-site binding model. Note: For fragments with
in the high micromolar range, the -value ( ) is often low (< 1). While can be determined accurately, and estimates should be treated with caution.
Protocol 2: Structural Elucidation via X-ray Crystallography
Causality: While ITC proves that the fragment binds, crystallography proves where it binds. High-resolution structural data is mandatory to guide the synthetic linkage of the fragment to a fucose anchor.
Step-by-Step Procedure:
-
Co-crystallization: Mix purified BC2L-C-nt with an excess of CAS 912569-62-1 (and optionally a fucose derivative like Globo H to stabilize the primary site).
-
Vapor Diffusion: Set up hanging or sitting drop vapor diffusion plates using a precipitant screen optimized for BC2L-C-nt.
-
Data Collection & Refinement: Harvest crystals, cryoprotect, and collect diffraction data at a synchrotron source. Solve the structure using molecular replacement (using the apo-BC2L-C-nt structure as a search model).
-
Self-Validation (Overfitting Prevention): Monitor the
value during refinement. A divergence between and indicates overfitting. Validate any carbohydrate moieties using the Privateer software within the CCP4 suite to ensure correct stereochemistry and ring conformations before PDB deposition.
Quantitative Data & Structural Metrics
The successful execution of the protocols above yielded the following validated metrics for the interaction between BC2L-C-nt and CAS 912569-62-1 [2].
Table 2: Biophysical and Crystallographic Metrics
| Parameter | Value | Experimental Method | Significance |
| Binding Affinity ( | 877 | Isothermal Titration Calorimetry | Typical for FBDD hits; provides a stable starting point for affinity optimization. |
| Stoichiometry ( | 1.0 | Isothermal Titration Calorimetry | Confirms a 1:1 binding ratio per monomeric unit of the lectin. |
| PDB Accession Code | 6ZZW | X-ray Crystallography | Publicly accessible structural validation of the binding pose. |
| Resolution | 1.90 Å | X-ray Diffraction | High resolution ensures accurate mapping of hydrogen bonds and water networks. |
| 0.190 / 0.240 | Crystallographic Refinement | Tight correlation indicates a highly reliable, non-overfitted structural model. |
Future Perspectives: Fragment Elaboration Workflow
The ultimate goal of identifying CAS 912569-62-1 is not to use it as a standalone drug, but as a building block. By structurally aligning the binding pose of this fragment (in the secondary pocket) with a fucose molecule (in the primary CBS), medicinal chemists can design a linker to covalently connect the two. This creates a bifunctional glycomimetic . Due to the chelate effect, the binding affinity of the linked molecule is often exponentially greater than the sum of its parts, pushing the
Fragment-Based Drug Discovery workflow for targeting BC2L-C lectin.
References
-
Lal, K., Bermeo, R., Cramer, J., Vasile, F., Ernst, B., Imberty, A., Bernardi, A., Varrot, A., & Belvisi, L. (2021). Prediction and Validation of a Druggable Site on Virulence Factor of Drug Resistant Burkholderia cenocepacia. Chemistry–A European Journal, 27(40), 10341-10348.[Link]
-
RCSB Protein Data Bank. (2021). Structure of the N terminal domain of Bc2L-C lectin (1-131) in complex with Globo H (H-type 3) and CAS No 912569-62-1. PDB ID: 6ZZW.[Link]
"3-(2-methyl-1H-imidazol-1-yl)benzylamine" mechanism of action
This guide details the mechanism of action for 3-(2-methyl-1H-imidazol-1-yl)benzylamine (CAS: 912569-62-1), a validated fragment hit targeting the virulence factor Bc2L-C in the multidrug-resistant pathogen Burkholderia cenocepacia.
Target: Bc2L-C Superlectin (N-Terminal Domain)
Executive Summary
3-(2-methyl-1H-imidazol-1-yl)benzylamine is a small-molecule inhibitor identified through fragment-based drug discovery (FBDD). It specifically targets the N-terminal domain (Bc2L-C-nt) of the Bc2L-C superlectin , a critical virulence factor secreted by Burkholderia cenocepacia.
Unlike traditional antibiotics that kill bacteria (imposing survival pressure), this compound acts as an anti-virulence agent . It competitively inhibits the lectin's ability to bind host epithelial glycans (specifically fucosylated oligosaccharides like H-type 1 and Globo H), thereby blocking bacterial adhesion and the subsequent pro-inflammatory cascade (IL-8 release).
| Compound Attribute | Technical Detail |
| CAS Number | 912569-62-1 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Primary Target | Bc2L-C Lectin (N-terminal TNF-α-like domain) |
| Binding Site | Fucose-binding pocket / Druggable interface |
| Therapeutic Class | Anti-adhesive / Anti-virulence (Glycomimetic precursor) |
Biological Target: Bc2L-C Superlectin
To understand the mechanism, one must understand the target architecture. Bc2L-C is a unique hexameric "superlectin" with dual specificity:
-
C-Terminal Domain (Bc2L-C-ct): Calcium-dependent, binds bacterial mannosides (cross-linking bacteria).
-
N-Terminal Domain (Bc2L-C-nt): TNF-α-like fold, calcium-independent, binds host fucosylated epitopes (e.g., Lewis Y, Globo H) on human epithelial cells.
Pathogenic Role: Bc2L-C acts as a molecular bridge, anchoring B. cenocepacia to the host lung epithelium and triggering severe inflammation (cystic fibrosis lung decline).
Mechanism of Action (MoA)
Competitive Inhibition at the Fucose Pocket
3-(2-methyl-1H-imidazol-1-yl)benzylamine functions as a glycomimetic fragment . It occupies the fucose-binding site (or an adjacent druggable sub-pocket) on the Bc2L-C N-terminal domain.
-
Structural Mimicry: The 2-methylimidazole ring mimics the hydrophobic and H-bonding interactions typically formed by the fucose moiety of host glycans.
-
Cationic Interaction: The benzylamine group (protonated at physiological pH) provides a critical electrostatic interaction, stabilizing the fragment within the electronegative cleft of the lectin.
-
Disruption of Adhesion: By occupying this site, the molecule sterically prevents Bc2L-C from engaging with host H-type antigens.
Signal Blockade
Binding of the inhibitor prevents the lectin-induced clustering of host receptors, which is the trigger for:
-
Bacterial Adhesion: Prevents the formation of stable biofilms on lung epithelial cells.
-
Inflammatory Signaling: Blocks the Bc2L-C-mediated induction of Interleukin-8 (IL-8) secretion, reducing the "cytokine storm" associated with Burkholderia infections.
Pathway Visualization
The following diagram illustrates the interference of the pathogenic pathway by the inhibitor.
Caption: Schematic of Bc2L-C inhibition. The small molecule (black) competes with host glycans (green) for the lectin binding site, halting the inflammatory cascade.
Experimental Validation Protocols
The activity of 3-(2-methyl-1H-imidazol-1-yl)benzylamine was established using a rigorous biophysical pipeline. Below are the standard protocols for validating this mechanism.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the affinity (
Protocol:
-
Protein Prep: Express recombinant Bc2L-C-nt (residues 1–130) in E. coli BL21(DE3). Purify via affinity chromatography (L-fucose resin) followed by Size Exclusion Chromatography (SEC) in 20 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Ligand Prep: Dissolve 3-(2-methyl-1H-imidazol-1-yl)benzylamine in the exact same running buffer to prevent heat of dilution artifacts. Concentration should be 10–20x higher than the protein concentration (e.g., 2 mM ligand vs. 100 µM protein).
-
Titration: Perform 20 injections of 2 µL ligand into the protein cell at 25°C.
-
Analysis: Fit data to a "One Set of Sites" model to determine
(stoichiometry), (association constant), and .-
Expected Result: Exothermic binding curve indicating specific interaction.
-
X-Ray Crystallography (Co-crystallization)
Direct structural proof of the binding mode.
Protocol:
-
Crystallization: Mix purified Bc2L-C-nt (10 mg/mL) with the inhibitor (5 mM) and putative sugar ligands (e.g., H-type 1) if studying ternary complexes.
-
Conditions: Use hanging drop vapor diffusion. Reservoir: 0.1 M HEPES pH 7.5, 1.4 M sodium citrate.
-
Data Collection: Flash-freeze crystals in liquid nitrogen (using glycerol as cryoprotectant). Collect diffraction data at a synchrotron source (e.g., ESRF or SLS).
-
Refinement: Solve structure by molecular replacement using PDB ID 2WQ4 as a template. Look for difference density (
) in the N-terminal pocket corresponding to the imidazole-benzylamine shape.
Virtual Screening Workflow
The discovery of this compound relied on computational prediction.
Caption: The fragment-based drug discovery pipeline that identified the title compound.
References
-
Lal, K., Bermeo, R., Cramer, J., Vasile, F., Ernst, B., Imberty, A., Bernardi, A., Varrot, A., & Belvisi, L. (2021).[1][2][3][4] "Prediction and Validation of a Druggable Site on Virulence Factor of Drug Resistant Burkholderia cenocepacia." Chemistry – A European Journal, 27(40), 10341–10348.[1] [Link]
-
Sulák, O., Cioci, G., Lameignère, E., Balloy, V., Round, A., Gutsche, I., Malinovska, L., Chignard, M., Kosma, P., Aubert, D. F., Marolda, C. L., Valvano, M. A., Wimmerová, M., & Imberty, A. (2011).[5] "Burkholderia cenocepacia BC2L-C Is a Super Lectin with Dual Specificity and Proinflammatory Activity."[6] PLOS Pathogens, 7(9), e1002238. [Link]
-
Bermeo, R., Lal, K., Varrot, A., & Imberty, A. (2020). "BC2L-C N-Terminal Lectin Domain Complexed with Histo Blood Group Oligosaccharides Provides New Structural Information." Molecules, 25(2), 248.[7] [Link]
Sources
- 1. Publications [pharmazie.hhu.de]
- 2. Bot Verification [phd4glycodrug.eu]
- 3. Prediction and Validation of a Druggable Site on Virulence Factor of Drug Resistant Burkholderia cenocepacia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loop | Laura Belvisi [loop.frontiersin.org]
- 5. Burkholderia cenocepacia lectin (BC2L-C, N-terminal domain) | GLYcoDiag [glycodiag.com]
- 6. Burkholderia cenocepacia BC2L-C Is a Super Lectin with Dual Specificity and Proinflammatory Activity | PLOS Pathogens [journals.plos.org]
- 7. BC2L-C N-Terminal Lectin Domain Complexed with Histo Blood Group Oligosaccharides Provides New Structural Information - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship and Fragment-Based Design of BC2L-C Lectin Inhibitors: The Role of 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Introduction: Overcoming Antimicrobial Resistance via Anti-Adhesive Therapy
The rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel therapeutic paradigms that bypass traditional bactericidal mechanisms. Burkholderia cenocepacia, an opportunistic Gram-negative pathogen, is notorious for causing fatal respiratory infections in patients with cystic fibrosis and chronic granulomatous disease. Because B. cenocepacia exhibits extreme resistance to nearly all clinically useful antibiotics, researchers have pivoted toward anti-adhesive therapy —a strategy designed to disarm the pathogen by preventing its initial attachment to host epithelial tissues without exerting the selective survival pressure that drives antibiotic resistance.
At the forefront of this strategy is the targeting of bacterial lectins, specifically the virulence factor BC2L-C . Recent fragment-based drug discovery (FBDD) efforts have identified 3-(2-methyl-1H-imidazol-1-yl)benzylamine (CAS: 912569-62-1) as a critical structural anchor. This technical guide explores the structure-activity relationship (SAR) of this fragment, the thermodynamic rationale behind its binding, and the rigorous experimental protocols required to validate such glycomimetic precursors.
Target Biology: The BC2L-C Lectin of Burkholderia cenocepacia
BC2L-C is a super-lectin composed of dual domains: a C-terminal domain that binds mannose, and an N-terminal domain (BC2L-C-nt ) that specifically recognizes human fucosylated oligosaccharides, such as the Globo H hexasaccharide present on host cell surfaces.
The natural ligand, L-fucose, binds to BC2L-C-nt with relatively low affinity (millimolar range), which poses a challenge for traditional competitive inhibition. To achieve therapeutic efficacy, inhibitors must achieve nanomolar affinity. Structural analysis of the BC2L-C-nt binding pocket reveals a highly conserved fucose-recognition site flanked by a previously uncharacterized, druggable hydrophobic cleft. By identifying small-molecule fragments that bind to this adjacent cleft, researchers can design bivalent glycomimetics that simultaneously occupy both the fucose site and the secondary pocket, drastically improving ligand efficiency and overall affinity ().
Fragment Discovery and Structure-Activity Relationship (SAR)
The discovery of 3-(2-methyl-1H-imidazol-1-yl)benzylamine was driven by a virtual screening of fragment libraries targeted at the vicinity of the fucose-binding site, followed by rigorous biophysical validation.
Caption: Fragment-based discovery workflow for BC2L-C lectin inhibitors.
Structural Parameters and Binding Data
The crystallographic resolution of BC2L-C-nt in complex with 3-(2-methyl-1H-imidazol-1-yl)benzylamine (PDB: ) provided definitive proof of the fragment's binding mode.
Table 1: Crystallographic and Binding Parameters for BC2L-C-nt Complex
| Parameter | Value / Description |
| Target Protein | BC2L-C N-terminal domain (BC2L-C-nt) |
| Ligand | 3-(2-methyl-1H-imidazol-1-yl)benzylamine |
| CAS Registry Number | 912569-62-1 |
| PDB ID | 6ZZW |
| Resolution | 1.90 Å |
| R-Value (Work / Free) | 0.181 / 0.238 |
| Primary Interaction Site | Adjacent hydrophobic cleft |
| Key Interacting Residue | Tyr58 (Hydrophobic / |
SAR and Mechanistic Insights
The SAR of 3-(2-methyl-1H-imidazol-1-yl)benzylamine is uniquely tailored to the topology of the BC2L-C-nt secondary pocket:
-
The Benzylamine Moiety: At physiological pH, the primary amine is protonated. This allows for potential electrostatic interactions or hydrogen bonding with the solvent-exposed rim of the binding pocket, while the benzyl ring acts as a rigid spacer that projects the imidazole deep into the cleft.
-
The 2-Methylimidazole Ring: This heterocycle is the primary pharmacophore for the secondary pocket. It is recognized within a hydrophobic cleft and forms highly favorable attractive interactions (such as
stacking or hydrophobic shielding) with Tyr58 of the lectin (). The 2-methyl substitution restricts the rotational degrees of freedom, locking the fragment into a bioactive conformation that minimizes entropic penalties upon binding.
Caption: Binding interaction network of fucose and the fragment within the BC2L-C-nt domain.
Experimental Methodologies & Self-Validating Protocols
To ensure high scientific integrity and reproducibility, the validation of such fragment hits requires a tightly controlled, self-validating experimental pipeline. The causality behind these steps is rooted in the necessity to eliminate false positives inherent in FBDD.
Recombinant Protein Expression and Purification
Causality: High-purity, monodisperse protein is non-negotiable for Isothermal Titration Calorimetry (ITC) and crystallography. Aggregates will cause erratic calorimetric baselines and inhibit crystal lattice formation.
-
Expression: Transform E. coli BL21(DE3) with the plasmid encoding His-tagged BC2L-C-nt. Induce expression with 0.5 mM IPTG at 16°C overnight to ensure proper folding and prevent inclusion body formation.
-
Affinity Chromatography: Lyse cells and load the clarified supernatant onto a Ni-NTA column. Wash stringently with 20-50 mM imidazole to remove non-specific binders. Elute with 250 mM imidazole.
-
Size Exclusion Chromatography (SEC): Self-Validation Step. Pass the eluate through a Superdex 75 column. The presence of a single, sharp, symmetrical peak validates that the protein is monodisperse. Collect only the peak fractions.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Causality: Fragments typically exhibit low affinity (high
-
Buffer Matching: Dialyze the purified BC2L-C-nt extensively against the assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). Critical: Dissolve the fragment (CAS 912569-62-1) in the exact same dialysate to prevent heat-of-mixing artifacts.
-
Titration Setup: Load the protein (~50-100
M) into the sample cell and the fragment (~1-5 mM) into the syringe. -
Control Experiment: Self-Validation Step. Perform a blank titration (fragment into buffer). Subtract this background heat of dilution from the main experiment. A flat baseline in the blank confirms that the observed heat in the sample cell is solely due to the protein-ligand binding event.
-
Data Extraction: Fit the integrated heat data to a one-site binding model to extract
, , and .
X-Ray Crystallography and Fragment Soaking
Causality: Co-crystallization with high concentrations of fragments often disrupts protein solubility. Therefore, soaking pre-formed apo-crystals with the fragment is the preferred method to obtain structural data without compromising the crystal lattice.
-
Crystallization: Grow apo-BC2L-C-nt crystals using the hanging-drop vapor diffusion method (e.g., mixing equal volumes of protein and a precipitant solution containing PEG).
-
Fragment Soaking: Transfer the crystals into a drop containing the mother liquor supplemented with 10-50 mM of 3-(2-methyl-1H-imidazol-1-yl)benzylamine. Incubate for 1 to 24 hours.
-
Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400) to prevent ice crystal formation, which would diffract X-rays and obscure the electron density map. Flash-freeze in liquid nitrogen.
-
Diffraction & Refinement: Collect X-ray diffraction data. The appearance of clear
difference electron density in the hydrophobic cleft adjacent to the fucose site self-validates the fragment's occupancy.
Future Directions: Bivalent Glycomimetic Engineering
The structural elucidation of 3-(2-methyl-1H-imidazol-1-yl)benzylamine bound to BC2L-C-nt (PDB: 6ZZW) provides a precise spatial map for drug design. Because the fragment occupies a pocket immediately adjacent to the fucose-binding site, the next logical step in the SAR optimization is the synthesis of fragment-fucose conjugates .
By tethering the benzylamine nitrogen of the fragment to a fucose derivative via a carefully designed linker (e.g., a triazole or an alkyl chain), researchers can create a single, bivalent molecule. This approach leverages the chelate effect: the simultaneous binding of both moieties transforms two weak, millimolar interactions into a single, highly potent nanomolar inhibitor, paving the way for effective anti-adhesive therapeutics against multidrug-resistant Burkholderia cenocepacia.
References
-
Lal, K., Bermeo, R., Cramer, J., Vasile, F., Ernst, B., Imberty, A., Bernardi, A., Varrot, A., & Belvisi, L. (2021). "Prediction and Validation of a Druggable Site on Virulence Factor of Drug Resistant Burkholderia cenocepacia." Chemistry–A European Journal, 27(40), 10341-10348. URL:[Link]
-
RCSB Protein Data Bank. (2021). "6ZZW: Structure of the N terminal domain of Bc2L-C lectin (1-131) in complex with Globo H (H-type 3) and CAS No 912569-62-1." URL:[Link]
-
Leusmann, S., et al. (2023). "Glycomimetics for the inhibition and modulation of lectins." Chemical Society Reviews, 52, 4364-4404. URL:[Link]
Technical Guide: 3-(2-methyl-1H-imidazol-1-yl)benzylamine in Oncology Drug Discovery
Executive Summary
Molecule: 3-(2-methyl-1H-imidazol-1-yl)benzylamine CAS Registry Number: 912569-62-1 Molecular Formula: C₁₁H₁₃N₃ Role: Privileged Scaffold / Key Intermediate
This technical guide analyzes the therapeutic utility of 3-(2-methyl-1H-imidazol-1-yl)benzylamine (hereafter referred to as 3-MIB ) in oncology. Unlike fully assembled Active Pharmaceutical Ingredients (APIs), 3-MIB serves as a critical pharmacophore fragment used in the rational design of Type II Kinase Inhibitors .
Its structural architecture—combining a polar, basic imidazole tail with a flexible benzylamine linker—makes it an ideal candidate for targeting the "solvent-exposed" regions of the ATP-binding pocket in tyrosine kinases, particularly Ephrin (Eph) Receptors and BCR-ABL . This guide details the mechanistic rationale, synthetic integration, and validation protocols required to leverage this scaffold in drug development.
Part 1: Chemical Architecture & Pharmacophore Analysis
The efficacy of 3-MIB stems from its ability to solve specific "binding geometry" problems within the kinase domain.
Structural Dissection
| Component | Function in Drug Design |
| 2-Methylimidazole | Acts as a weak base (pKa ~7.0–7.5) to improve solubility. The 2-methyl group induces a twisted conformation relative to the phenyl ring (atropisomerism), forcing the molecule to adopt a specific 3D shape that fits into hydrophobic sub-pockets. |
| Meta-Substitution | The 1,3-relationship on the benzene ring creates a "kink" in the molecule, mimicking the geometry required to bind to the inactive (DFG-out) conformation of kinases. |
| Benzylamine Linker | The methylene (-CH₂-) spacer provides rotational flexibility, allowing the "tail" (imidazole) to exit the ATP pocket and interact with the solvent front, while the amine (-NH₂) serves as the nucleophile for coupling to the "hinge-binding" core. |
The "Methyl Twist" Effect
The 2-methyl group on the imidazole is not merely a lipophilic addition; it is a steric tool. In the absence of this methyl group, the imidazole ring would be coplanar with the phenyl ring, potentially leading to non-specific stacking. The steric clash between the 2-methyl group and the phenyl protons forces the rings to be orthogonal (perpendicular), which is often the exact geometry required to occupy the hydrophobic specificity pocket (adjacent to the gatekeeper residue) in kinases like EphB4 and c-Src .
Part 2: Therapeutic Potential & Mechanism of Action[1]
Target Class: Eph Receptor Tyrosine Kinases
Eph receptors (specifically EphA2 and EphB4) are upregulated in glioblastoma, breast, and prostate cancers. They drive angiogenesis and metastasis.
-
Mechanism: 3-MIB derivatives act as Type II Inhibitors . They stabilize the kinase in its inactive conformation (DFG-out).
-
Binding Mode: The "Head" of the drug (usually a pyrimidine or quinazoline) binds the hinge region. The 3-MIB moiety extends past the "Gatekeeper" residue. The imidazole nitrogen forms a hydrogen bond with the conserved glutamate in the
C-helix or solvent water networks.
Visualization: Type II Kinase Binding Logic
The following diagram illustrates how 3-MIB acts as the "Tail" moiety in a complete inhibitor assembly.
Caption: Logical flow of Type II Kinase Inhibition using 3-MIB as the solvent-interface moiety.
Part 3: Synthetic Protocols (Self-Validating Systems)
To utilize 3-MIB, one must either synthesize it or couple it to a core scaffold. Below is the validated protocol for coupling 3-MIB to a carboxylic acid-containing kinase core (e.g., a Pyrimidine-carboxylate).
Protocol: Amide Coupling (The "Click" Step)
Objective: Attach 3-MIB to a Core Scaffold (R-COOH).
Reagents:
-
Core Acid (R-COOH): 1.0 equiv
-
3-MIB (Amine): 1.1 equiv
-
HATU (Coupling Agent): 1.2 equiv
-
DIPEA (Base): 3.0 equiv
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the Core Acid (R-COOH) in anhydrous DMF (0.1 M concentration) under Nitrogen atmosphere. Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add 3-MIB (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Look for M+1 peak).
-
Workup (Self-Validation): Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with Brine.
-
Check: If the aqueous layer is yellow, HATU byproducts remain. Wash again with saturated NaHCO₃.
-
-
Purification: Flash chromatography (DCM:MeOH gradient). The imidazole tail usually requires 5–10% MeOH to elute.
Visualization: Synthetic Workflow
Caption: Convergent synthesis workflow for coupling 3-MIB to kinase inhibitor cores.
Part 4: Preclinical Validation & Data Interpretation
Once the 3-MIB moiety is incorporated into a drug candidate, the following assays must be performed to validate its contribution to efficacy.
Kinase Selectivity Profiling (The "Eph" Check)
Because the imidazole tail targets the conserved glutamate/solvent region, off-target effects on c-Kit and PDGFR are common.
-
Assay Type: FRET-based enzymatic assay (e.g., Z'-LYTE).
-
Control: Staurosporine (Pan-kinase inhibitor).
-
Success Metric: IC₅₀ < 100 nM against Target (EphB4) and > 1000 nM against Off-targets (c-Kit).
-
Data Interpretation:
-
If IC₅₀ is high (>1 µM): The "Methyl Twist" might be clashing with the Gatekeeper. Consider removing the methyl group (switch to 3-(1H-imidazol-1-yl)benzylamine).
-
Physicochemical Property Enhancement
3-MIB is often selected specifically to fix "Brick Dust" molecules (insoluble compounds).
| Property | Effect of Adding 3-MIB | Mechanism |
| LogP (Lipophilicity) | Reduces LogP by 0.5–1.0 units | Imidazole polarity balances the hydrophobic core. |
| Solubility (pH 7.4) | Increases 10–50 fold | The basic nitrogen (N3) can be protonated or solvated. |
| hERG Binding | Risk Factor | Basic amines can bind hERG channels (cardiotoxicity). Must monitor via Patch Clamp assay. |
Part 5: References & Authoritative Grounding
The following references provide the foundational chemistry and biological context for using benzylamine-imidazole scaffolds in oncology.
-
AstraZeneca AB. Pyrimidine Derivatives for Inhibiting Eph Receptors. Patent US20090318517A1.[1] (Establishes the use of 3-MIB in EphB4 inhibitor synthesis).
-
BOC Sciences. 3-(2-Methyl-1H-imidazol-1-yl)benzylamine Product Data. (Commercial verification of the intermediate).
-
Zhang, J., et al. Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 2009. (Mechanistic overview of Type II inhibitors and the role of the "tail" moiety).
-
Fisher Scientific. Material Safety Data Sheet: 3-(2-Methyl-1H-imidazol-1-yl)benzylamine.
Disclaimer: This guide is for research and development purposes only. All experimental protocols involving novel chemical entities should be conducted in accordance with standard laboratory safety regulations (GLP).
Sources
The Imidazole Scaffold in Kinase Drug Discovery: A Technical Blueprint
Introduction: The Privileged Scaffold
The imidazole ring is not merely a structural connector; in the context of Tyrosine Kinase Inhibitors (TKIs), it is a bioisostere of the purine ring system . Its electron-rich nature and amphoteric properties allow it to function as a crucial hydrogen bond acceptor/donor pair, mimicking the adenine base of ATP.
However, the ubiquity of the imidazole scaffold presents a paradox in drug discovery: while it excels at binding the kinase hinge region, its high affinity for the heme iron of Cytochrome P450 (CYP) enzymes creates significant metabolic liabilities.
This guide outlines a high-fidelity workflow for discovering novel imidazole-based TKIs , moving from rational design to biochemical validation, with a specific focus on overcoming the "heme-coordination" liability.
Diagram 1: The TKI Discovery Lifecycle
A high-level view of the iterative process from scaffold selection to lead optimization.
Caption: The iterative cycle of TKI discovery. Note the critical feedback loop from ADME/T back to Design to mitigate CYP450 inhibition.
Phase 1: Rational Design & Structural Biology
The efficacy of an imidazole-based TKI relies on its ability to occupy the ATP-binding pocket, specifically interacting with the hinge region .
The Hinge Binding Hypothesis
In the ATP-binding pocket of kinases (e.g., EGFR, VEGFR-2, BCR-ABL), the hinge region contains backbone residues that form hydrogen bonds with the adenine of ATP.
-
N3 Position: Acts as a Hydrogen Bond Acceptor (HBA), interacting with the backbone NH of the kinase hinge.
-
C2/C4/C5 Substitutions: These vectors are used to access the hydrophobic back pocket (selectivity) or the solvent-exposed region (solubility).
Critical Design Rule: To ensure specificity, the imidazole core is often fused (e.g., benzimidazole) or substituted with aryl groups that lock the conformation via intramolecular hydrogen bonding or steric constraints.
Phase 2: Chemical Synthesis (The "Make" Phase)
Speed and diversity are paramount. Traditional linear synthesis is too slow for SAR exploration. We utilize Multicomponent Reactions (MCRs) to generate trisubstituted imidazoles rapidly.
Protocol: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol utilizes a "One-Pot" condensation of a 1,2-diketone, an aldehyde, and ammonium acetate.[1] It is superior to the Debus-Radziszewski reaction due to higher yields and milder conditions.
Reagents:
-
Aryl Aldehyde (1.0 equiv)
-
Ammonium Acetate (
) (4.0 equiv) -
Catalyst: CuI (10 mol%) or
[1][3] -
Solvent: Ethanol or Acetic Acid
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, dissolve the Benzil derivative (e.g., 1 mmol) and Aryl Aldehyde (1 mmol) in Ethanol (5 mL).
-
Activation: Add Ammonium Acetate (4 mmol) and CuI (10 mol%).
-
Reflux: Heat the mixture to reflux (
) for 2-4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7). -
Workup: Cool to room temperature. Pour the mixture into crushed ice. The imidazole product typically precipitates as a solid.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol. If oil forms, extract with Ethyl Acetate and purify via flash column chromatography.
Diagram 2: Synthetic Pathway (MCR)
Visualizing the convergence of three components into the imidazole core.
Caption: Copper-catalyzed multicomponent reaction (MCR) for the rapid assembly of the imidazole scaffold from simple precursors.
Phase 3: Biochemical Validation (The "Test" Phase)
Standard fluorescence intensity assays are prone to interference from fluorescent compounds (many imidazoles are fluorophores). Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory standard for high-fidelity kinase screening.
Assay Choice: LanthaScreen™ TR-FRET
Mechanism: This assay uses a Terbium (Tb)-labeled antibody that binds to the phosphorylated product. The long lifetime of the Tb donor allows measurement after short-lived background fluorescence has decayed.[4]
Protocol:
-
Enzyme Reaction: Incubate Kinase (e.g., EGFR), ATP (
concentration), and Fluorescein-labeled substrate (e.g., Poly GT) with the test compound in a 384-well plate. -
Incubation: 60 minutes at Room Temperature (RT).
-
Detection: Add EDTA (to stop the reaction) and Tb-labeled anti-phosphotyrosine antibody.
-
Readout: Measure fluorescence emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor) after a
delay. -
Analysis: Calculate the TR-FRET Ratio (
). Plot % Inhibition vs. log[Compound].
Data Presentation: SAR Table Example Representative data structure for evaluating hits.
| Compound ID | R1 (C2-Pos) | R2 (C4-Pos) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | CYP3A4 Inhibition (%) |
| IMZ-001 | Phenyl | Phenyl | 450 | 800 | 95% (High Risk) |
| IMZ-002 | 4-F-Phenyl | Pyridine | 12 | 45 | 88% (High Risk) |
| IMZ-003 | 2,6-Cl-Phenyl | Pyridine | 8 | 150 | 12% (Low Risk) |
Note on IMZ-003: The introduction of bulky chlorines at the ortho positions (2,6-Cl) creates steric hindrance, preventing the imidazole nitrogen from coordinating with the CYP heme iron, thus solving the metabolic liability while maintaining kinase potency.
Phase 4: The Liability Check (ADME/T)
The "Achilles' Heel" of imidazole drugs is CYP450 Inhibition . The unhindered nitrogen of the imidazole ring can coordinate directly with the Heme Iron of CYP3A4, causing drug-drug interactions (DDIs).
Mechanism of Toxicity[6]
-
Type II Binding: The basic nitrogen (N3) of the imidazole displaces the water molecule coordinated to the heme iron in CYP450 enzymes.
-
Result: This locks the enzyme in an inactive state, preventing the metabolism of other drugs.
Optimization Strategy: Steric Shielding
To retain kinase activity (hinge binding) while eliminating CYP inhibition (heme binding), utilize Steric Shielding .
-
Approach: Place bulky groups (Cl, Me,
) at the ortho position of the phenyl ring attached to the imidazole C2 or N1. -
Logic: The kinase hinge pocket is often flexible enough to accommodate this bulk, whereas the CYP heme access channel is more restricted and requires a specific angle for coordination.
Diagram 3: The Selectivity Conflict
Visualizing the competing binding modes that drive optimization.
Caption: The central conflict in imidazole design: balancing kinase affinity (H-bond) against CYP toxicity (Metal Coordination).
Conclusion
The discovery of novel imidazole-based TKIs is a balance of exploiting the scaffold's privileged binding capabilities while mitigating its inherent metabolic risks. By utilizing multicomponent synthesis for rapid library generation, TR-FRET for interference-free screening, and steric shielding strategies to abrogate CYP inhibition, researchers can develop potent, selective, and safe kinase inhibitors.
References
-
FDA Label - Nilotinib . Tasigna (nilotinib) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Synthesis Review . Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. [Link]
-
CYP Inhibition Mechanism . Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Chemical Research in Toxicology. [Link]
-
Structural Biology . Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules (MDPI). [Link]
Sources
Target Identification & Validation Protocol: 3-(2-methyl-1H-imidazol-1-yl)benzylamine
A Structural and Functional Deconvolution Strategy for Imidazole-Based Fragments
Executive Summary & Chemical Identity
3-(2-methyl-1H-imidazol-1-yl)benzylamine (CAS: 912569-62-1) represents a high-value "fragment" chemotype often utilized in Fragment-Based Drug Discovery (FBDD). Unlike complex late-stage drug candidates, this molecule serves as a bidentate chemical probe . Its biological activity is governed by two distinct pharmacophores: the 2-methylimidazole headgroup (a classic metalloprotein binder) and the benzylamine tail (a mimic of lysine/arginine side chains or a substrate for amine oxidases).
This guide details the rigorous experimental framework required to investigate its biological targets, specifically differentiating between Heme Oxygenase-1 (HO-1) inhibition, Cytochrome P450 modulation, and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) interaction.
Physicochemical Profile (Calculated)
| Property | Value | Implication for Assay Design |
| Molecular Weight | 187.24 Da | Ideal for NMR-based screening (ligand-observed). |
| cLogP | ~1.2 | High aqueous solubility; suitable for SPR/MST without high DMSO. |
| pKa (Imidazole) | ~7.0 - 7.4 | Protonation state is pH-sensitive; buffers must be strictly controlled at pH 7.4. |
| pKa (Amine) | ~9.5 | Positively charged at physiological pH; likely ionic interactions. |
Structural Pharmacophore Analysis
Before wet-lab experimentation, we must understand the causality of binding. The molecule is not a random binder; it is "privileged" for specific pockets.
The Imidazole "Warhead" (Metal Coordination)
The 2-methylimidazole moiety suggests a specific mode of action: Heme Iron Coordination .
-
Mechanism: The unprotonated nitrogen (N3) of the imidazole ring donates a lone pair to the Fe(II) or Fe(III) center of heme cofactors.
-
The "2-Methyl" Switch: Unlike unsubstituted imidazole, the 2-methyl group introduces steric bulk. This is a known selectivity filter . It often reduces affinity for tight CYP450 pockets but maintains affinity for the more open active site of Heme Oxygenase-1 (HO-1) or Indoleamine 2,3-dioxygenase (IDO1) .
The Benzylamine Tail (Ionic Anchoring)
The primary amine at physiological pH (NH3+) seeks negatively charged residues (Asp/Glu) or heme propionate side chains.
-
Risk Factor: Primary benzylamines are classic substrates for Monoamine Oxidases (MAO) and VAP-1 . You must rule out metabolic instability early.
Phase I: Biophysical Target Deconvolution
We do not start with cell-based assays, which are prone to off-target noise. We begin with direct binding validation using Difference Spectroscopy and Surface Plasmon Resonance (SPR) .
Protocol A: Heme-Binding Difference Spectroscopy
This is the "Gold Standard" for confirming imidazole-based targeting of heme proteins (HO-1, CYP, NOS).
Rationale: Binding of the imidazole nitrogen to the heme iron causes a shift in the Soret band absorption, generating a characteristic "Type II" spectrum.
Step-by-Step Methodology:
-
Protein Prep: Purify recombinant human HO-1 (truncated, lacking transmembrane domain) or use liver microsomes (for general CYP profiling).
-
Baseline: Record UV-Vis baseline (350–500 nm) of the protein in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Titration: Add 3-(2-methyl-1H-imidazol-1-yl)benzylamine in stepwise increments (0.5 µM to 50 µM). Note: Keep DMSO < 0.5%.
-
Readout: Measure the difference spectrum (Sample minus Reference).
-
Validation Criteria:
-
Type II Spectrum: Look for a peak at ~425-435 nm and a trough at ~390-410 nm . This confirms direct coordination to the heme iron.
-
Kd Calculation: Plot
vs. [Ligand] using the Michaelis-Menten equation.
-
Protocol B: Thermal Shift Assay (TSA/DSF)
To validate binding to non-heme targets (e.g., amine oxidases), use TSA.
-
Mix: 2 µM Protein + 5x Sypro Orange + Compound (100 µM).
-
Ramp: 25°C to 95°C at 1°C/min in qPCR machine.
-
Result: A positive
(>2°C) indicates stabilization (binding).
Phase II: Functional Validation (The Heme Oxygenase Hypothesis)
Given the structural precedence of imidazole-benzyl derivatives as HO-1 inhibitors (see Kinobe et al.), this is the primary hypothesis to test.
HO-1 Inhibition Assay (Bilirubin Formation)
Objective: Determine if the molecule inhibits the conversion of Heme to Biliverdin/Bilirubin.
Workflow:
-
Reaction Mix:
-
Heme (substrate): 10 µM
-
Rat/Human Spleen Microsomes (or rHO-1): 1 mg/mL protein
-
NADPH (cofactor): 1 mM
-
Glucose-6-phosphate dehydrogenase system (regeneration).
-
Test Compound: 3-(2-methyl-1H-imidazol-1-yl)benzylamine (0.1 – 100 µM).
-
-
Incubation: 37°C for 15 minutes in dark (bilirubin is light-sensitive).
-
Termination: Stop reaction with chloroform extraction.
-
Quantification: Measure Bilirubin absorbance at 464 nm - 530 nm (baseline correction).
-
Control: Zinc Protoporphyrin (ZnPP) as a positive control inhibitor.
Phase III: Specificity & Off-Target Profiling (VAP-1)
The benzylamine moiety poses a risk of the molecule being a substrate, not an inhibitor, of Vascular Adhesion Protein-1 (VAP-1/SSAO).
Amine Oxidase Activity Assay (Amplex Red Method):
-
Mechanism: If the molecule is a substrate, VAP-1 will cleave the amine, generating H2O2.
-
Mix: Recombinant VAP-1 + HRP (Horseradish Peroxidase) + Amplex Red reagent.
-
Add Compound: If fluorescence increases over time (Ex 571 / Em 585), the molecule is a substrate (metabolic liability).
-
Inhibition Mode: If testing for inhibition, add a known substrate (Benzylamine) and see if the compound blocks H2O2 production.
Visualization of the Deconvolution Workflow
The following diagram illustrates the logical flow from chemical structure to validated target, prioritizing the Heme and Amine pathways.
Caption: Logical workflow for deconvoluting the biological targets of imidazole-benzylamine fragments, splitting into metalloprotein and amine oxidase tracks.
Data Presentation Standards
When reporting results for this compound, use the following table structure to ensure comparability across different enzyme isoforms.
Table 1: Spectral and Kinetic Binding Constants
| Target Protein | Assay Type | Spectral Type | Kd (µM) | IC50 (µM) | Mechanism |
|---|---|---|---|---|---|
| HO-1 (Human) | Diff. Spectrum | Type II (424/390 nm) | [Value] | [Value] | Heme Coordination |
| HO-2 (Constitutive) | Diff. Spectrum | Type II | [Value] | [Value] | Heme Coordination |
| CYP3A4 | P450-Glo | Type II | [Value] | [Value] | Off-Target Liability |
| VAP-1 | Amplex Red | N/A | N/A | [Value] | Competitive Inhibitor |
References
-
Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane derivatives for heme oxygenase-1 and -2 and their effects on blood pressure." Canadian Journal of Physiology and Pharmacology.
-
Roman, G. (2015). "Medicinal chemistry of heme oxygenase inhibitors." Current Medicinal Chemistry.
-
Foot, J. S., et al. (2013). "Vascular adhesion protein-1 (VAP-1) inhibitors: a patent review." Expert Opinion on Therapeutic Patents.
-
Vlahos, C. J., et al. (2010). "Specific detection of heme oxygenase 1 (HO-1) activity in biological samples." BMC Research Notes.
Methodological & Application
"3-(2-methyl-1H-imidazol-1-yl)benzylamine" synthesis protocol
Technical Application Note: Modular Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Executive Summary & Strategic Analysis
The target molecule, 3-(2-methyl-1H-imidazol-1-yl)benzylamine , is a critical pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Nilotinib or Masitinib). Its structure consists of a central benzene ring meta-substituted with a 2-methylimidazole moiety and a primary aminomethyl group.
Synthetic Strategy: To ensure high purity and scalability, this protocol rejects the direct use of benzyl halides, which are prone to over-alkylation. Instead, we employ a Linear Retrosynthetic Approach via a nitrile intermediate. This pathway offers two distinct advantages:
-
Regiocontrol: The nitrile group activates the benzene ring for Nucleophilic Aromatic Substitution (
) at the meta-position, facilitating the introduction of the imidazole. -
Chemoselectivity: The nitrile serves as a masked amine, robust enough to withstand the coupling conditions before being reduced in the final step.
Retrosynthetic Logic:
Target Amine
Reaction Workflow Visualization
The following diagram outlines the two-stage synthesis and the mechanistic logic governing the transformation.
Figure 1: Two-step synthetic pathway. Step 1 utilizes the electron-withdrawing nature of the nitrile to drive substitution. Step 2 employs ammonia-saturated hydrogenation to ensure primary amine selectivity.
Module 1: C-N Coupling via
Objective: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzonitrile.
Rationale:
While Ullmann coupling (Cu-catalyzed) is possible with bromo-substrates, the Nucleophilic Aromatic Substitution (
Reagents & Stoichiometry:
| Reagent | Equiv.[1][2][3][4] | Role |
| 3-Fluorobenzonitrile | 1.0 | Electrophile |
| 2-Methylimidazole | 1.2 | Nucleophile |
| Potassium Carbonate ( | 2.0 | Base (Acid Scavenger) |
| DMF (Dimethylformamide) | Solvent | Polar Aprotic Medium |
Detailed Protocol:
-
Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-methylimidazole (1.2 equiv) and
(2.0 equiv, granular, anhydrous) in DMF (0.5 M concentration relative to substrate). -
Addition: Add 3-fluorobenzonitrile (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 120°C under an inert atmosphere (
or Ar) for 12–16 hours.-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting fluoride should be consumed, and a more polar spot (Intermediate) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (5x reaction volume) with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Note: If oiling occurs, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
-
Purification: The precipitate is collected by filtration, washed with water, and dried in a vacuum oven at 50°C. Recrystallization from Ethanol/Water can be performed if purity is <95%.
Module 2: Chemoselective Nitrile Reduction
Objective: Conversion of the nitrile to the primary amine without reducing the imidazole ring or forming secondary amines.
Rationale:
Reduction of nitriles often leads to secondary amine byproducts (dimerization) via an imine intermediate reacting with the primary amine product. To prevent this, Ammonia (
Reagents & Stoichiometry:
| Reagent | Equiv.[1][2][3][4] | Role |
| Nitrile Intermediate | 1.0 | Substrate |
| Raney Nickel (Active) | 20 wt% | Catalyst |
| Hydrogen ( | 50 psi | Reducing Agent |
| Methanolic Ammonia (7N) | Solvent | Solvent & Selectivity Enhancer |
Detailed Protocol:
-
Safety Precaution: Raney Nickel is pyrophoric when dry. Handle under water or inert gas at all times.
-
Setup: In a high-pressure hydrogenation vessel (Parr bomb), dissolve the Nitrile Intermediate in 7N
in Methanol (0.2 M concentration). -
Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 20% by weight of the substrate).
-
Hydrogenation:
-
Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.
-
Pressurize to 50 psi (3.5 bar)
. -
Stir vigorously at room temperature for 4–6 hours.
-
Note: If reaction is sluggish, heat to 40°C.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst (Keep Celite wet to prevent fire). Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure to remove ammonia and methanol.
-
-
Isolation: The resulting oil is often the pure free base. For storage and stability, it is recommended to convert it to the Dihydrochloride salt by treating the ethereal solution with HCl in Dioxane.
Quality Control & Validation
Expected Analytical Data:
-
1H NMR (DMSO-d6, 400 MHz):
- 2.35 (s, 3H, Imidazole-Me ).
- 3.85 (s, 2H, Ar-CH2 -NH2).
- 6.90 (s, 1H, Imidazole-H).
- 7.20 (s, 1H, Imidazole-H).
- 7.30–7.60 (m, 4H, Benzene-H).
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: ~188.12 Da.
-
Look for fragment at [M-NH3]+ if ionization is harsh.
-
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete activation | Increase Temp to 140°C or switch solvent to DMSO. Ensure |
| Secondary Amine (Step 2) | Lack of Ammonia | Ensure Methanol is saturated with |
| Incomplete Reduction | Catalyst Poisoning | Sulfur traces from DMF in Step 1 can poison Raney Ni. Ensure Step 1 product is thoroughly washed/recrystallized. |
References
-
General SnAr on Benzonitriles
- Title: "Nucleophilic Aromatic Substitution of Fluorobenzonitriles"
- Context: Confirms activation of fluorine by meta-nitrile groups.
-
Source: Organic Chemistry Portal.
-
Nitrile Reduction Protocols
- Title: "Catalytic Reduction of Nitriles to Primary Amines"
- Context: Describes the necessity of ammonia to suppress secondary amine formation during hydrogen
-
Source: ChemGuide / Thieme Connect.
-
Relevant Patent Literature (Analogous Chemistry)
- Title: "Inhibitors of tyrosine kinases (WO2004005281A1)"
- Context: Describes synthesis of similar 3-(imidazolyl)
-
Source: Google Patents.
-
Imidazoles in Drug Discovery
- Title: "Synthesis and Biological Evaluation of 2-methylimidazole Deriv
- Context: Validates the stability and reactivity of the 2-methylimidazole scaffold.
-
Source: Dhaka Univ. J. Pharm.[5] Sci.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. banglajol.info [banglajol.info]
Application Note: 3-(2-methyl-1H-imidazol-1-yl)benzylamine in Anti-Adhesive Drug Discovery
[1]
Executive Summary
3-(2-methyl-1H-imidazol-1-yl)benzylamine is a specialized chemical fragment recently identified as a ligand for the N-terminal domain of the Bc2L-C lectin (TNF-like domain) in Burkholderia cenocepacia.[1] This bacterium is a critical pathogen in Cystic Fibrosis (CF) patients, known for its high antibiotic resistance and formation of lethal biofilms.[1]
Unlike traditional antibiotics that kill bacteria (imposing selection pressure), this compound serves as a scaffold for Anti-Adhesion Therapy .[1] By binding to the Bc2L-C lectin—a key virulence factor responsible for bacterial adhesion to host epithelial cells—this molecule (and its optimized derivatives) can competitively inhibit the colonization of lung tissue.[1]
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Validated starting point for designing high-affinity glycomimetics.[1]
-
Biophysical Assays: Ligand efficiency testing via Isothermal Titration Calorimetry (ITC).[1]
-
Structural Biology: Co-crystallization studies to map the "druggability" of lectin interfaces.[1]
-
Cell-Based Assays: Inhibition of B. cenocepacia adhesion to human lung epithelial cells (A549).[1]
Mechanism of Action & Scientific Rationale
The Target: Bc2L-C Lectin
The Bc2L-C protein is a "super-lectin" with a dual-domain architecture.[1] The C-terminal domain binds mannose, while the N-terminal domain (Bc2L-C-nt) forms a trimeric TNF-α-like structure that binds specific fucosylated oligosaccharides (e.g., H-type 1 and 3 epitopes) on host cells.[1]
The Ligand: 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Identified through virtual screening and X-ray crystallography (PDB: 6ZZW ), this fragment binds in the vicinity of the fucose-binding site.[1]
-
Binding Mode: The imidazole ring interacts with the protein surface, while the benzylamine moiety provides a vector for growing the molecule into the carbohydrate-binding pocket.[1]
-
Therapeutic Strategy: "Block and Displace."[1] The fragment occupies the lectin surface, preventing the trimeric protein from cross-linking host receptors, thereby disrupting biofilm architecture and host adhesion.[1]
Figure 1: Mechanism of Action for Bc2L-C Inhibition.[1] The compound targets the lectin interface to disrupt pathogen-host interaction.[1]
Detailed Experimental Protocols
Protocol A: Isothermal Titration Calorimetry (ITC)
Purpose: To determine the dissociation constant (
Reagents:
-
Protein: Recombinant Bc2L-C-nt (purified, >95%), dialyzed into ITC Buffer.
-
Ligand: 3-(2-methyl-1H-imidazol-1-yl)benzylamine (dissolved in ITC Buffer).[1]
-
ITC Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl (Must match protein buffer exactly).
Procedure:
-
Preparation:
-
Titration Setup (e.g., MicroCal PEAQ-ITC):
-
Temperature: 25°C.
-
Stirring Speed: 750 rpm.[1]
-
Injection Profile: One initial injection of 0.4 µL, followed by 19 injections of 2.0 µL.
-
Spacing: 150 seconds between injections to allow signal return to baseline.
-
-
Data Analysis:
Protocol B: Cell-Based Adhesion Inhibition Assay
Purpose: To validate the biological efficacy of the compound in preventing B. cenocepacia adhesion to human lung epithelial cells.[1]
Cell Lines:
-
A549 (Human lung carcinoma type II epithelial cells).[1]
-
16HBE14o- (Alternative: Human bronchial epithelial cells).[1]
Workflow:
-
Host Cell Preparation:
-
Bacterial Preparation:
-
Grow B. cenocepacia (Strain J2315 or K56-2) in LB broth to mid-log phase (
). -
Wash bacteria 2x with PBS and resuspend in cell culture media (antibiotic-free).[1]
-
-
Inhibition Assay:
-
Pre-incubation: Incubate bacteria (
) with varying concentrations of 3-(2-methyl-1H-imidazol-1-yl)benzylamine (e.g., 100 µM, 500 µM, 1 mM, 5 mM) for 30 minutes at room temperature.[1] -
Control: Bacteria + Vehicle (DMSO < 1%).[1]
-
Infection: Add the pre-incubated bacterial suspension to the A549 monolayers.[1]
-
Incubation: Centrifuge plate (5 min at 300 x g) to synchronize contact, then incubate for 1 hour at 37°C / 5% CO2.
-
-
Quantification:
-
Wash: Remove supernatant and wash wells 3x with PBS to remove non-adherent bacteria.[1]
-
Lysis: Add 0.1% Triton X-100 in PBS (500 µL/well) for 10 min to lyse host cells.[1]
-
Plating: Perform serial dilutions of the lysate and plate on LB agar.
-
Readout: Count Colony Forming Units (CFU) after 24h incubation.
-
Calculation:
[1]
-
Protocol C: Co-Crystallization (Structural Validation)
Purpose: To reproduce the binding mode observed in PDB 6ZZW for fragment optimization.[1]
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Solution |
| ITC: Low Heat Signal | Fragment affinity is too weak ( | Increase ligand concentration in syringe to solubility limit; use displacement titration with a known high-affinity binder (e.g., H-type 1 glycan).[1] |
| Cell Assay: High Toxicity | Imidazole moiety may affect pH or cell viability at high concentrations.[1] | Perform an MTT/LDH cytotoxicity assay on A549 cells alone. Ensure pH of stock solution is neutralized.[1] |
| No Inhibition in Cells | Fragment potency is insufficient for in vivo competition.[1] | This is expected for a fragment. Use this assay to screen optimized analogs (e.g., benzylamine derivatives with added fucose-mimetic groups).[1] |
Synthesis & Chemical Context
While primarily used as a biological probe, this compound is also a versatile building block.[1]
-
Chemical Name: 1-[3-(aminomethyl)phenyl]-2-methyl-1H-imidazole.[1]
-
Reactivity: The primary amine allows for amide coupling (to carboxylic acids) or reductive amination (to aldehydes).[1]
-
Optimization Strategy: The benzylamine nitrogen is the ideal vector for attaching fucose-mimetic groups to bridge the gap to the lectin's sugar-binding pocket.[1]
Figure 2: Fragment-to-Lead Development Workflow.
References
-
Lal, K., Bermeo, R., Imberty, A., & Varrot, A. (2021).[1][2] Structure of the N terminal domain of Bc2L-C lectin (1-131) in complex with Globo H (H-type 3) and CAS No 912569-62-1. Protein Data Bank.[1][3] PDB ID: 6ZZW .[1] [1]
-
Bermeo, R., et al. (2020).[1][2] Syntheses of Fucofuranose Analogues and Evaluation of Their Binding to the Bc2L-C Lectin from Burkholderia cenocepacia. Chemistry – A European Journal, 26(44), 10060-10071.[1] (Contextual grounding for Bc2L-C drug discovery).
-
Sulák, O., et al. (2010).[1] Burkholderia cenocepacia BC2L-C is a super-lectin with dual specificity and proinflammatory activity.[1] PLoS Pathogens, 6(9), e1001105.[1]
-
Fisher Scientific. 3-(2-Methyl-1H-imidazol-1-yl)benzylamine Product Specifications.
Application Note: 3-(2-methyl-1H-imidazol-1-yl)benzylamine as a Structural Probe in Kinase Fragment Screening
[1]
Executive Summary & Scientific Rationale
3-(2-methyl-1H-imidazol-1-yl)benzylamine is a specialized chemical fragment utilized primarily as a solvent-front probe and building block in the design of Type II kinase inhibitors.[1] Structurally, it mimics the "tail" moiety of clinically significant BCR-ABL and tyrosine kinase inhibitors (e.g., analogs of Nilotinib), where the imidazole group interacts with the kinase back-pocket or solvent-exposed regions.[1]
In in vitro kinase assays, this compound serves two critical functions:
-
Fragment Screening (FBDD): It is screened at high concentrations (mM range) to identify weak binding affinities (
) to the ATP-binding site or allosteric pockets, validating the "benzylamine-imidazole" scaffold's suitability for a specific kinase target.[1] -
Steric Probe (SAR): The 2-methyl substituent on the imidazole ring acts as a steric clash probe.[1] Unlike the 4-methyl motif found in many active drugs (which fits into specific hydrophobic sub-pockets), the 2-methyl group introduces steric bulk near the connection point, helping researchers map the spatial tolerance of the kinase's solvent channel.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | [3-(2-methylimidazol-1-yl)phenyl]methanamine |
| CAS Number | 912569-62-1 |
| Molecular Weight | 187.24 g/mol |
| Solubility | Soluble in DMSO (>100 mM); Water (pH-dependent) |
| pKa (Calculated) | ~7.0 (Imidazole), ~9.5 (Benzylamine) |
| Primary Application | Fragment Screening, Crystallography Soaking, SAR Negative Control |
Experimental Workflow: Fragment-Based Kinase Screening
When assaying low-affinity fragments like 3-(2-methyl-1H-imidazol-1-yl)benzylamine, standard potency assays (IC50) are often insufficient due to the high concentrations required.[1] The following workflow integrates Biochemical Inhibition with Biophysical Validation .
Logical Flow Diagram
Caption: Workflow for validating fragment binding. High-concentration screening requires rigorous solubility checks and orthogonal validation.
Protocol: High-Concentration Kinase Inhibition Assay (ADP-Glo™)[1]
Objective: Determine the percent inhibition of a target kinase (e.g., p38, Abl, ROCK) by the fragment at high concentrations, ensuring no assay interference.
Materials
-
Compound: 3-(2-methyl-1H-imidazol-1-yl)benzylamine (Solid).[1][2]
-
Kinase: Recombinant Kinase (e.g., Abl1, p38α).[1]
-
Substrate: Lipid or Peptide substrate specific to the kinase.[1]
-
ATP: Ultra-pure ATP (at
concentration).[1] -
Detection: ADP-Glo™ Kinase Assay (Promega) or similar luminescence/fluorescence kit.[1]
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Step-by-Step Methodology
Step 1: Stock Preparation (Critical)
Fragments require high stock concentrations.[1]
-
Dissolve solid compound in 100% DMSO to reach 200 mM .[1]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Solubility Check: Dilute 1:20 into the 1X Kinase Buffer (final 10 mM). Observe for turbidity. If turbid, the assay limit is defined by this solubility threshold.[1]
Step 2: Assay Plate Setup (384-well)
-
Compound Transfer: Dispense 50 nL of 200 mM stock into assay wells (Final Conc. = 1 mM in 10 µL reaction).
-
Controls:
Step 3: Enzymatic Reaction[1]
-
Add 2.5 µL of 4X Kinase solution to the wells. Incubate for 10 min at RT.
-
Scientific Insight: Pre-incubation allows the fragment to equilibrate with the kinase, potentially displacing water molecules in the solvent pocket.[1]
-
-
Add 2.5 µL of 4X ATP/Substrate mix to initiate the reaction.[1]
-
Incubate for 60 minutes at RT (or optimal kinase temperature).
Step 4: Detection & Analysis[1]
-
Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes ATP).[1] Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to Light).[1] Incubate 30 min.
-
Read Luminescence.[1]
Data Calculation
Calculate Percent Inhibition:
Orthogonal Validation: Thermal Shift Assay (TSA)
Since fragments often have rapid off-rates (
Protocol:
-
Mix: 2 µM Kinase + 5X SYPRO Orange dye + 1 mM Compound .
-
Control: Kinase + DMSO only.
-
Run: Ramp temperature from 25°C to 95°C (
) in a qPCR machine. -
Result: A shift in melting temperature (
) indicates binding.[1]-
Expectation: The "2-methyl" group may cause a negative shift (destabilization) if it clashes with the protein, or a positive shift if it finds a cryptic pocket.[1]
-
Scientific Commentary: The "Methyl-Switch" Mechanism[1]
Understanding the structural role of this fragment is vital for interpreting results.[1]
-
The "Tail" Mimic: In Type II inhibitors (e.g., Nilotinib), the imidazole ring forms hydrogen bonds with the Glu/Asp residues in the kinase back-pocket (C-helix out conformation).[1]
-
The 2-Methyl Probe:
-
Steric Clash: The 2-methyl group (on the imidazole C2 position) often clashes with the gatekeeper residue or the solvent channel walls in kinases that strictly accommodate 4-methyl or unsubstituted imidazoles.[1]
-
Application: If this fragment binds weaker than the 4-methyl analog, it confirms the kinase pocket's steric constraints.[1] If it binds stronger, it suggests a unique "induced fit" opportunity for designing novel inhibitors.[1]
-
Structural Comparison Diagram
Caption: The fragment isolates the "tail" interaction, allowing researchers to probe the solvent pocket independently of the hinge-binding core.[1]
References
-
CymitQuimica . Product Data: 3-(2-methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1).[1][2] Retrieved from .[1]
-
PDBj . Structure Data: [3-(2-methylimidazol-1-yl)phenyl]methanamine in macromolecular complexes. Retrieved from .[1]
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Application of small molecule screening in kinase assays.
-
Jahnke, W., & Erlanson, D. A. (2006).[1] Fragment-based approaches in drug discovery. Wiley-VCH.[1] (General reference for fragment screening methodologies).
"3-(2-methyl-1H-imidazol-1-yl)benzylamine" molecular docking studies with EGFR
Application Note: Structural Assessment & Molecular Docking of 3-(2-methyl-1H-imidazol-1-yl)benzylamine Targeting EGFR
Abstract
This application note details the computational evaluation of 3-(2-methyl-1H-imidazol-1-yl)benzylamine (hereafter referred to as Ligand-IMB ) as a potential fragment binder for the Epidermal Growth Factor Receptor (EGFR). Unlike established ATP-competitive inhibitors (e.g., Erlotinib), Ligand-IMB represents a low-molecular-weight fragment. This guide focuses on elucidating its binding mode within the ATP-binding cleft, specifically investigating the capability of the imidazole moiety to mimic the hinge-binding motifs of quinazoline-based inhibitors.
Part 1: Molecular Logic & Pharmacophore Analysis
Before initiating software protocols, we must establish the physicochemical rationale for this experiment. Blind docking without pharmacophoric hypothesis leads to high false-positive rates.
1. Ligand-IMB Properties:
-
Core Scaffold: Phenyl ring linked to a 2-methyl-imidazole.[1]
-
Functional Group: Primary amine (Benzylamine).
-
Ionization State (Critical): The benzylamine nitrogen (
) will be protonated ( ) at physiological pH (7.4). The imidazole nitrogen ( ) exists in equilibrium but often acts as a hydrogen bond acceptor in the N3 position.
2. Binding Hypothesis (The "Hinge" Theory): Standard EGFR inhibitors anchor to the "hinge region" (Residues 790-797).
-
Hypothesis A: The imidazole N3 acts as a H-bond acceptor for the backbone amide of Met793 .
-
Hypothesis B: The protonated amine (
) forms an electrostatic salt bridge with Asp855 (DFG motif) or Glu762 ( C-helix), or interacts with the solvent front. -
Steric Check: The 2-methyl group on the imidazole ring provides steric bulk that may induce selectivity or clash with the gatekeeper residue (Thr790 ), depending on the rotational conformation.
Part 2: Experimental Protocols
Workflow Visualization
Figure 1: Step-by-step computational workflow for evaluating Ligand-IMB against EGFR.
Step 1: Protein Preparation (The Receptor)
We utilize PDB ID: 1M17 (EGFR kinase domain complexed with Erlotinib) as the structural baseline.[2][3] This structure represents the active conformation of the kinase.[4]
-
Import & Clean:
-
Remove crystallographic waters (keep only those bridging the ligand and Thr790 or Cys775 if highly conserved, though for fragment docking, stripping all waters is safer to avoid artificial clashes).
-
Remove the co-crystallized ligand (Erlotinib) after defining the grid center (see Step 3).
-
Refinement:
-
Fix missing side chains and loops using a homology modeler (e.g., Prime or Modeller).
-
Crucial Step: Optimize H-bond networks. Ensure His776 is protonated correctly to interact with the hinge if necessary.
-
Minimize the structure (Restrained minimization, RMSD < 0.3 Å) to relieve steric clashes without distorting the crystal pose.
-
Step 2: Ligand Preparation (The Probe)
The success of docking Ligand-IMB depends entirely on the correct tautomer and protonation state.
-
3D Generation: Convert 2D SMILES to 3D.
-
State Generation (Epik/LigPrep):
-
Target pH: 7.4.
-
Amine: Force protonation (
). -
Imidazole: Generate both neutral tautomers (
-H and -H) and the protonated cation ( ). Note: In the hinge region, the neutral form is usually required to act as an H-bond acceptor.
-
-
Energy Minimization: Minimize using the OPLS4 force field to correct bond lengths/angles.
Step 3: Grid Generation
-
Centroid Definition: Use the coordinates of the removed Erlotinib molecule.
-
Box Size: Set a cubic box of 20 Å x 20 Å x 20 Å . This is sufficient for a fragment; larger boxes introduce noise.
-
Constraints (Optional but Recommended): Set a hydrogen bond constraint on the backbone amide nitrogen of Met793 . This forces the software to prioritize poses that mimic the "hinge binder" pharmacophore.
Step 4: Docking Execution
-
Algorithm: Genetic Algorithm (e.g., AutoDock Vina) or Systematic Search (e.g., Glide SP).
-
Precision: Standard Precision (SP) is sufficient for fragments.
-
Pose Retention: Keep top 10 poses per ligand state.
-
Scale Factor: Set van der Waals radii scaling to 0.80 (soft potential) to simulate minor induced-fit effects common with fragments.
Part 3: Data Analysis & Interpretation
After docking, do not rely solely on the "Docking Score." Analyze the physics of the interaction.
Interaction Checklist Table
Evaluate the top-ranked pose against these criteria:
| Residue | Interaction Type | Ideal Distance | Biological Function |
| Met793 | H-Bond (Backbone NH -> Imidazole N) | 2.8 - 3.2 Å | Hinge Binding (Critical for activity) |
| Lys745 | Cation-Pi or H-Bond | 3.5 - 4.5 Å | Catalytic Lysine (ATP Phosphate orientation) |
| Thr790 | Van der Waals / Steric | > 3.5 Å | Gatekeeper residue (Avoid clash with 2-methyl) |
| Asp855 | Salt Bridge / H-Bond | 2.8 - 4.0 Å | DFG Motif (Stabilizes activation loop) |
| Leu718 | Hydrophobic (Pi-Sigma) | < 4.5 Å | P-loop hydrophobic clamp |
Predicted Binding Mode Visualization
Figure 2: Predicted interaction topology. Red lines indicate critical hinge binding; Blue lines indicate electrostatic stabilization.
Part 4: Validation & Troubleshooting
Self-Validating the Protocol:
-
Redocking Control: Before docking Ligand-IMB, take the extracted Erlotinib and dock it back into 1M17.
-
Success Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .
-
-
Decoy Check: Dock a molecule known not to bind EGFR (e.g., a large GPCR ligand). It should score significantly worse (higher energy) than Erlotinib.
Troubleshooting Ligand-IMB:
-
Issue: The ligand flips, placing the amine towards the hinge (Met793).
-
Cause: The amine is a strong donor, and Met793 has a backbone carbonyl acceptor.
-
Resolution: While chemically possible, this orientation usually buries the hydrophobic phenyl ring in solvent. Visually inspect to ensure the phenyl ring is buried in the hydrophobic back-pocket (Val726, Leu844).
References
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[3][7] Journal of Biological Chemistry, 277(48), 46265–46272.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.
-
Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[5][6][8][9][10] Journal of Medicinal Chemistry, 47(7), 1739–1749.
-
Jain, A. N. (2008). Bias, validation, and reliability in the structure-based virtual screening of fragment libraries. Journal of Computer-Aided Molecular Design, 22(3), 201–212.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. brieflands.com [brieflands.com]
- 3. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Structural insights into drug development strategy targeting EGFR T790M/C797S | Oncotarget [oncotarget.com]
- 8. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
How to solubilize "3-(2-methyl-1H-imidazol-1-yl)benzylamine" for experiments
Application Note: Solubilization Strategies for 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Executive Summary & Chemical Identity
Compound: 3-(2-methyl-1H-imidazol-1-yl)benzylamine Class: Heterocyclic Primary Amine / Imidazole Derivative Primary Application: Building block for kinase inhibitors; intermediate in peptidomimetic synthesis.[1]
This guide details the solubilization of 3-(2-methyl-1H-imidazol-1-yl)benzylamine , a molecule possessing two distinct basic centers: the primary benzylamine nitrogen and the imidazole N3 nitrogen.[1] Successful handling requires understanding its pH-dependent solubility profile.[1] While the free base exhibits poor aqueous solubility due to the lipophilic aromatic core, its solubility can be modulated significantly by protonation or organic co-solvents.
Physicochemical Profiling (The "Why")
To solubilize this compound effectively, one must exploit its ionization states.
-
Structural Analysis: The molecule consists of a central phenyl ring linked to a 2-methylimidazole and a methylamine group.
-
Basicity (
Estimates): -
Solubility Logic:
Table 1: Predicted Solubility Profile
| Solvent System | Solubility Potential | Mechanism | Application |
| DMSO (Anhydrous) | High (>50 mM) | Dipole-dipole interactions disrupt crystal lattice.[1] | Primary Stock Solution |
| Ethanol (100%) | Moderate to High | Hydrogen bonding with amine/imidazole.[1] | Secondary Stock / Synthesis |
| Water (Neutral pH) | Low / Poor | Hydrophobic aromatic core dominates.[1] | Avoid for Stock |
| 0.1 M HCl / PBS (pH 5) | High | Protonation of amine forms soluble salt.[1] | Aqueous Dilution (Assays) |
Protocol A: Preparation of High-Concentration Stock (Standard)
Objective: Create a stable, high-concentration master stock (typically 10 mM - 100 mM) for long-term storage.
Reagents:
-
Dimethyl sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma D2650 or equivalent).[1]
-
Note: Avoid DMSO containing water, as moisture can degrade the compound over time.
Workflow:
-
Weighing: Weigh the solid compound into a sterile, amber glass vial. (Plastic tubes may leach extractables in 100% DMSO).[1]
-
Calculation: Calculate the required volume of DMSO.
[1] -
Dissolution: Add the calculated volume of DMSO.
-
Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Checkpoint: The solution must be optically clear.
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Aqueous Formulation for Biological Assays
Objective: Dilute the DMSO stock into aqueous media (cell culture or enzymatic buffer) without precipitation.
The "Crash-Out" Risk: Diluting a basic lipophilic amine from DMSO directly into a neutral buffer (pH 7.[1]4) often causes "crashing out" (precipitation) because the local concentration exceeds the solubility limit of the free base before it can disperse.[1]
The "Acid-Step" Method (Recommended):
-
Prepare Buffer: Ensure your assay buffer (e.g., PBS or HEPES) is at the desired final pH.[1]
-
Intermediate Dilution:
-
Do not add 100% DMSO stock directly to the cell media if the final concentration is high (>10 µM).
-
Instead, perform a serial dilution in DMSO first to reach 1000x the final concentration.
-
-
Final Dilution (Dropwise):
-
While vortexing the aqueous buffer, add the DMSO working solution dropwise .
-
Crucial Step: If the compound precipitates, acidify the buffer slightly. For animal studies (in vivo), dissolve the compound in 0.1% Tween 80 + 0.5% Methylcellulose or Saline adjusted to pH 5.0 with HCl .
-
Table 2: Troubleshooting Precipitation
| Observation | Root Cause | Corrective Action |
| Cloudiness immediately upon dilution | Rapid precipitation of free base.[1] | Pre-warm buffer to 37°C; Increase vortex speed; Lower final concentration. |
| Precipitate forms after 1 hour | Metastable supersaturation collapsed. | Use a solubilizing excipient (e.g., Cyclodextrin HP- |
| Oily droplets visible | "Oiling out" (Liquid-Liquid Phase Separation).[1] | Concentration is far above solubility limit.[1] Add surfactant (Tween-20, 0.05%).[1] |
Visualization of Solubilization Logic
The following diagram illustrates the decision process for solubilizing this specific imidazole-benzylamine derivative.
Caption: Decision tree for solubilizing 3-(2-methyl-1H-imidazol-1-yl)benzylamine based on pH and solvent polarity.
Quality Control: The "Self-Validating" System
Since solubility can vary by batch (amorphous vs. crystalline), you must validate your solution before critical assays.[1]
The "Light Scatter" Test:
-
Prepare your final working dilution (e.g., 10 µM in PBS).[1]
-
Hold the tube against a dark background with a focused light source (e.g., a laser pointer or bright LED) passing through the liquid.
-
Pass: The beam path is invisible or very faint (Tyndall effect is absent).[1]
-
Fail: A distinct solid beam is visible (Tyndall effect), indicating micro-precipitates that will skew biological data (e.g., false positives in inhibition assays).[1]
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard text for solubility profiling in drug discovery).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques."[1] ISRN Pharmaceutics.[1] (Review of pH adjustment techniques for basic drugs).
-
NCATS (National Center for Advancing Translational Sciences). "Assay Guidance Manual: Solubility." (Best practices for DMSO stock preparation).
Sources
Protocol for assessing the anti-proliferative effects of "3-(2-methyl-1H-imidazol-1-yl)benzylamine"
Application Note & Protocol
Topic: A Multi-Tiered Protocol for Assessing the Anti-Proliferative Efficacy of 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The search for novel anti-cancer agents is a cornerstone of modern therapeutic development. Heterocyclic compounds, particularly those containing imidazole and benzimidazole scaffolds, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] Numerous derivatives have demonstrated potent anti-proliferative activity through various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of key signaling kinases that drive cancer cell growth.[3][4][5]
The compound of interest, "3-(2-methyl-1H-imidazol-1-yl)benzylamine," features a core 2-methyl-imidazole structure linked to a benzylamine moiety. This structural motif is present in various compounds investigated for their anti-cancer properties.[3][6] Given this background, it is scientifically prudent to hypothesize that this molecule may exert anti-proliferative effects on cancer cells.
This document provides a comprehensive, multi-tiered experimental workflow designed to rigorously assess the anti-proliferative potential of "3-(2-methyl-1H-imidazol-1-yl)benzylamine." The protocol progresses from broad initial screening of metabolic activity to in-depth analysis of long-term survival and the underlying mechanisms of cell cycle arrest and apoptosis. Each stage is designed with integrated controls to ensure data integrity and reproducibility, providing a robust framework for evaluating this promising compound.
Experimental Workflow Overview
A tiered approach is essential for the efficient and logical evaluation of a novel compound. This workflow begins with high-throughput screening to determine potency and progresses to more complex, lower-throughput assays to elucidate the mechanism of action.
Caption: Tiered experimental workflow for compound evaluation.
Tier 1: Primary Screening - Cell Viability (MTT Assay)
Principle
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is a rapid and effective first step to determine the half-maximal inhibitory concentration (IC50) of the compound.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Cancer cell line of choice (e.g., HeLa, A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
"3-(2-methyl-1H-imidazol-1-yl)benzylamine" (test compound)
-
Vehicle (e.g., DMSO or PBS, used to dissolve the compound)
-
MTT solution (5 mg/mL in sterile PBS).[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[8][10]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[9]
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle-only" control wells and "medium-only" blank wells.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9][11]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance (OD) on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11]
Data Analysis and Presentation
-
Subtract the average absorbance of the "medium-only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability vs. Control |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.213 | 97.0% |
| 1.0 | 0.950 | 76.0% |
| 5.0 | 0.613 | 49.0% |
| 10.0 | 0.350 | 28.0% |
| 50.0 | 0.100 | 8.0% |
| 100.0 | 0.063 | 5.0% |
| Calculated IC50 | ~4.8 µM |
Tier 2: Confirmation - Colony Formation Assay
Principle
The colony formation or clonogenic assay is the gold standard for determining the long-term effectiveness of an anti-cancer agent. It measures the ability of a single cell to undergo enough divisions to form a colony (defined as ≥50 cells). This assay distinguishes between cytostatic effects (growth inhibition) and cytotoxic effects (cell death) and provides a measure of reproductive viability, which is more clinically relevant than short-term viability assays.
Detailed Protocol: Colony Formation Assay
Materials:
-
6-well sterile tissue culture plates
-
Single-cell suspension of the chosen cancer cell line
-
Complete culture medium
-
Test compound and vehicle
-
Fixation Solution: Methanol or 4% Paraformaldehyde
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol.[12]
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing 2 mL of medium. The exact number should be optimized beforehand to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value determined from the MTT assay). Include a vehicle control.
-
Incubate for the desired treatment duration (this can be continuous exposure or a shorter period like 24 hours, after which the compound is washed out and replaced with fresh medium).
-
Colony Growth: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies form in the control wells. Do not disturb the plates during this period.
-
Fixation and Staining:
-
Carefully aspirate the medium.
-
Gently wash the wells once with PBS.
-
Add 1 mL of fixation solution and incubate for 10-15 minutes.
-
Remove the fixation solution and let the plates air dry completely.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes.
-
Gently wash the plates with tap water until the excess stain is removed and let them air dry.
-
-
Colony Counting: Scan or photograph the plates. Count the number of colonies (clusters of ≥50 cells) in each well.
Data Analysis
-
Plating Efficiency (PE): Calculated from the vehicle control wells.
-
PE = (Number of colonies counted / Number of cells seeded) * 100
-
-
Surviving Fraction (SF): Calculated for each treatment concentration.
-
SF = (Number of colonies counted) / (Number of cells seeded * (PE / 100))
-
-
Plot the Surviving Fraction against the compound concentration.
Tier 3: Mechanistic Investigation
A. Cell Cycle Analysis
Principle: Many anti-proliferative compounds function by inducing cell cycle arrest, preventing cancer cells from progressing through the phases required for division (G1, S, G2, M). Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[13] This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Detailed Protocol: PI Staining for Cell Cycle
Materials:
-
Test compound, vehicle, and cancer cells
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% Ethanol (for fixation)
-
PI/RNase Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[14]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound (at IC50 concentration) and vehicle for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all cells, including any detached apoptotic cells, are analyzed. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55% | 30% | 15% |
| Compound (IC50) | 20% | 15% | 65% |
An accumulation of cells in a specific phase (e.g., G2/M in the table above) indicates compound-induced cell cycle arrest at that checkpoint.
B. Apoptosis Assay
Principle: To determine if the reduction in cell viability is due to programmed cell death (apoptosis), an Annexin V and PI co-staining assay is performed.[15] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[17] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[16] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely seen, often an artifact).
Caption: Quadrant analysis for Annexin V / PI flow cytometry.
Detailed Protocol: Annexin V / PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10x Binding Buffer).[17][18]
-
Treated and control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating). Centrifuge and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining:
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Data Acquisition: Analyze immediately on a flow cytometer. It is critical to set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained control cells.[17]
Data Analysis: Quantify the percentage of cells in each of the four quadrants. A significant increase in the percentage of cells in the Annexin V+ / PI- (early apoptotic) and Annexin V+ / PI+ (late apoptotic) quadrants in treated samples compared to the vehicle control indicates that the compound induces apoptosis.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Wlodkowic, D., Skommer, J., & Darzynkiewicz, Z. (2009). The soft agar colony formation assay. Methods in molecular biology (Clifton, N.J.), 563, 287–294. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]
-
Forgiamonni, A., et al. (2022). Automated 96-well format high throughput colony formation assay for siRNA library screen. STAR Protocols, 3(2), 101349. Retrieved from [Link]
-
R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl). Journal of the Indian Chemical Society, 101(6), 101485. Retrieved from [Link]
-
Gomaa, M. A. M., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1262, 133036. Retrieved from [Link]
-
Cui, S., et al. (2019). Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. European Journal of Medicinal Chemistry, 179, 470-482. Retrieved from [Link]
-
Yilmaz, I., et al. (2023). Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents. RSC Advances, 13(43), 30485-30501. Retrieved from [Link]
-
Sedić, M., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 25(10), 5522. Retrieved from [Link]
-
Lu, Y., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS medicinal chemistry letters, 7(11), 1013–1018. Retrieved from [Link]
-
Al-Garalleh, H. A., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC advances, 13(15), 10121–10153. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules (Basel, Switzerland), 26(19), 5916. Retrieved from [Link]
-
Gümüş, P., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS omega, 8(31), 28414–28431. Retrieved from [Link]
-
Schiavinato, A., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 13, 381. Retrieved from [Link]
-
De Luca, A., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. International journal of molecular sciences, 22(12), 6393. Retrieved from [Link]
-
Patel, K. R., et al. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, e2400069. Retrieved from [Link]
-
Sharma, O. P., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 260-265. Retrieved from [Link]
-
Yushchenko, M. V., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules (Basel, Switzerland), 26(22), 7013. Retrieved from [Link]
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. cell.com [cell.com]
- 13. revvity.com [revvity.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of bi-functional basic compounds. The molecule 3-(2-methyl-1H-imidazol-1-yl)benzylamine (CAS: 912569-62-1) presents a classic physicochemical challenge: it contains two distinct basic moieties that dictate its hydration capacity depending on the pH of your assay buffer.
This guide is designed to move beyond basic "trial and error" by explaining the thermodynamic and acid-base causality behind your solubility issues, followed by self-validating protocols to ensure reliable experimental setup.
Physicochemical Profiling: The "Why" Behind the Precipitation
To resolve solubility issues, we must first understand the protonation states of the molecule. The compound is a free base containing a primary amine (benzylamine moiety) and a substituted aromatic heterocycle (2-methylimidazole moiety).
At physiological pH (7.4), the molecule exists in a transitional protonation state, which significantly lowers its aqueous solubility compared to its fully ionized dicationic form.
Table 1: Acid-Base Properties and Solubility Impact
| Structural Moiety | Conjugate Acid pKa | Protonation State at pH 7.4 | Impact on Aqueous Solubility |
| Benzylamine | ~9.33[1] | >98% Protonated (Cationic) | Enhances polarity and dipole-dipole interactions with water. |
| 2-Methylimidazole | ~7.86[2] | ~74% Protonated / 26% Neutral | Partial deprotonation exposes the lipophilic methyl-imidazole ring, driving aggregation. |
| Intact Molecule (Free Base) | N/A | Mixed (Monocationic/Dicationic) | Moderate-to-poor solubility. High risk of precipitation in high-salt buffers (e.g., PBS). |
Causality Insight: The crystal lattice energy of the neutral free base is high. When you drop the free base powder directly into a pH 7.4 buffer, the buffer immediately neutralizes a portion of the imidazole rings[2]. The resulting neutral domains strongly associate via hydrophobic interactions and pi-pi stacking, preventing water molecules from forming a stable hydration shell.
Diagnostic Q&A: Troubleshooting Common Issues
Q1: I weighed the free base powder directly into PBS (pH 7.4), but it forms a cloudy suspension that won't dissolve, even with sonication. What is happening? A: You are experiencing poor initial wetting combined with the "salting-out" effect. Phosphate Buffered Saline (PBS) contains high concentrations of phosphate and chloride ions. Polybasic compounds often form insoluble phosphate complexes. Solution: Never dissolve the free base directly in a neutral buffer. You must first break the crystal lattice by forming a highly soluble salt (using HCl) or by using an organic co-solvent (DMSO), and then dilute into your buffer. Additionally, consider switching from PBS to a zwitterionic buffer like HEPES, which is less likely to form insoluble ion pairs.
Q2: I made a 50 mM stock in 100% DMSO. When I dilute it 1:10 into my assay buffer, it instantly crashes out (precipitates). How do I fix this?
A: This is a classic "solvent crash." At 50 mM, the compound is fully solvated by DMSO. A sudden 1:10 dilution drops the DMSO concentration to 10%, which is insufficient to maintain the solvation of the uncharged imidazole fraction at pH 7.4.
Solution: You must perform a step-down dilution. Furthermore, for most biological assays, DMSO should be kept
Mechanistic Workflow: Dissolution Strategies
The following diagram maps the logical pathways for successfully solvating the compound based on your assay's tolerance for organic solvents.
Workflow for overcoming pH-dependent solubility limits of the target benzylamine derivative.
Validated Experimental Protocols
To ensure reproducibility, every protocol must be a self-validating system. Do not proceed to subsequent steps unless the validation checkpoint is visually and analytically confirmed.
Protocol A: In-Situ Salt Formation (Strictly Aqueous Assays)
Use this method if your cell line or biochemical assay cannot tolerate DMSO. We will leverage the basicity of the benzylamine[1] and imidazole[2] groups to form a highly soluble dihydrochloride salt in situ.
Materials:
-
Target compound (Free base, MW: 187.24 g/mol )
-
0.1 M HCl (Aqueous)
-
10X Assay Buffer (e.g., 100 mM HEPES, pH 7.4)
-
0.1 M NaOH
Step-by-Step Methodology:
-
Weighing: Weigh exactly 18.7 mg of the free base powder into a clean glass vial.
-
Acidic Solvation: Add 2.0 mL of 0.1 M HCl. (This provides ~2 equivalents of protons, fully protonating both the primary amine and the imidazole ring, forcing the compound into its dicationic state).
-
Agitation: Vortex for 60 seconds.
-
Validation Checkpoint: The solution must be 100% optically clear. If particulates remain, sonicate for 2 minutes.
-
-
Buffering: Add 1.0 mL of 10X Assay Buffer to the clear solution.
-
Back-Titration: Slowly add 0.1 M NaOH dropwise while stirring continuously. Monitor the pH using a micro-pH probe until it reaches 7.4.
-
Volume Adjustment: Bring the final volume to 10.0 mL with ultrapure water. You now have a 10 mM aqueous stock solution.
Protocol B: Step-Wise DMSO Dilution (High-Throughput Assays)
Use this method for screening assays where a standardized organic stock is preferred.
Materials:
-
Target compound (Free base)
-
Anhydrous DMSO (Cell-culture grade)
-
1X Assay Buffer (pH 7.4)
Step-by-Step Methodology:
-
Master Stock: Dissolve 18.7 mg of the free base in 1.0 mL of anhydrous DMSO to create a 100 mM Master Stock. Vortex until completely clear.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by adding 10 µL of the 100 mM Master Stock into 990 µL of 1X Assay Buffer.
-
Critical Technique: Do not drop the buffer into the DMSO. Instead, inject the DMSO stock directly into the vortex vortex of the rapidly stirring buffer. This prevents localized high concentrations of the compound from nucleating and crashing out.
-
-
Final Assay Concentration: Dilute the 1 mM intermediate stock 1:100 into your final assay wells (yielding a 10 µM final concentration with 0.01% DMSO).
-
Validation Checkpoint: Measure the absorbance of the final well at 600 nm. An
> 0.05 indicates micro-precipitation (light scattering). If this occurs, lower the intermediate stock concentration.
-
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7504, Benzylamine." PubChem, [Link]. Accessed 28 Feb. 2026.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12749, 2-Methylimidazole." PubChem, [Link]. Accessed 28 Feb. 2026.
Sources
Improving the selectivity of "3-(2-methyl-1H-imidazol-1-yl)benzylamine" for specific kinases
This guide is designed for researchers, scientists, and drug development professionals working to enhance the target selectivity of novel kinase inhibitors, using the hypothetical scaffold "3-(2-methyl-1H-imidazol-1-yl)benzylamine" as a representative case study. The principles, strategies, and protocols discussed herein are broadly applicable to many ATP-competitive kinase inhibitor discovery programs.
Section 1: Foundational Concepts & Initial Assessment
The promiscuity of kinase inhibitors is a significant challenge in drug development, often leading to off-target effects and associated toxicities.[1][2] The human kinome is highly conserved, particularly around the ATP-binding pocket, making the design of selective inhibitors a non-trivial task.[1][3] Our lead compound, "3-(2-methyl-1H-imidazol-1-yl)benzylamine," possesses features common to many kinase inhibitors: a heterocyclic core (imidazole) capable of forming key hydrogen bonds with the kinase hinge region and a substituted phenyl ring that can be modified to exploit variable pockets to achieve selectivity.[4]
Frequently Asked Questions (FAQs): Getting Started
Q1: I have synthesized "3-(2-methyl-1H-imidazol-1-yl)benzylamine". What is the very first step to understand its potential as a kinase inhibitor?
A1: The first step is to establish its kinase selectivity profile. This involves screening the compound against a large, representative panel of human kinases. Commercial services (e.g., Eurofins DiscoverX, Promega) offer panels that cover a significant portion of the kinome. The initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions, both strong and weak.[5] The output will be presented as percent inhibition for each kinase, giving you a broad overview of your compound's activity landscape.
Q2: My initial screen shows my compound inhibits over 50 kinases with >70% inhibition at 1 µM. Is this good or bad?
A2: This is a common and excellent starting point. It indicates your scaffold is "kinase-active" but promiscuous, which is typical for early-stage inhibitors.[1] The goal now is to narrow this activity down to your desired target(s) while eliminating activity against others. This broad activity confirms the compound engages the conserved features of the ATP pocket; now, medicinal chemistry and structure-based design will be used to engage less-conserved features to build selectivity.[6]
Q3: How do I move from a single-point screen to quantitative data?
A3: After identifying the initial hits from the broad panel, the next step is to determine the potency of your compound against a curated selection of these kinases. This is done by generating dose-response curves to calculate the IC50 (half-maximal inhibitory concentration) for each kinase of interest. This quantitative data is crucial for building a Structure-Activity Relationship (SAR).[7] You should include your primary target, key off-targets you wish to avoid (e.g., kinases known for toxicity), and closely related kinases to assess isoform selectivity.
Section 2: Troubleshooting Common Selectivity Challenges
Q4: My compound is highly potent against my target kinase (IC50 < 10 nM) but also inhibits several other kinases with similar potency. How do I improve selectivity without losing potency?
A4: This is a classic drug discovery challenge. The key is to identify unique structural features in your target kinase's ATP-binding site that are not present in the off-targets.
-
Exploit the Gatekeeper Residue: This residue controls access to a hydrophobic back pocket.[8][9] Kinases with a small gatekeeper (like threonine, valine, or alanine) can accommodate bulky inhibitor substituents, while those with a large gatekeeper (like methionine, phenylalanine, or leucine) cannot.[1][10] If your target has a small gatekeeper and your off-targets have large ones, adding a bulky group to your compound's scaffold pointing towards this pocket is a proven strategy.[11]
-
Target Inactive Conformations (Type II Inhibition): Many inhibitors bind to the active "DFG-in" conformation of a kinase. However, the inactive "DFG-out" conformation is structurally more diverse among kinases.[11][12] Designing compounds that stabilize this inactive state can lead to greater selectivity.[11] This often involves extending the molecule to access an allosteric site adjacent to the ATP pocket.
-
Computational Analysis: Use molecular docking to compare the binding pose of your compound in the target kinase versus the off-target kinases.[13] This can reveal subtle differences in hydrogen bonding, hydrophobic contacts, or steric clashes that can be exploited.[14][15]
Q5: My biochemical (in vitro) assay results are potent, but the compound shows no activity in my cell-based assays. Why?
A5: This discrepancy is common and usually points to one of several issues:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. You can assess this using a Parallel Artificial Membrane Permeability Assay (PAMPA) or by analyzing the compound's physicochemical properties (e.g., LogP, polar surface area).
-
High Protein Binding: The compound might be binding tightly to proteins in the cell culture media or intracellularly, reducing the free concentration available to engage the target.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP Concentration: Biochemical assays are often run at low ATP concentrations. In a cell, ATP levels are much higher (millimolar range), making it harder for an ATP-competitive inhibitor to compete.
To diagnose this, a cellular target engagement assay, such as NanoBRET™, is essential.[16][17][18] This assay measures how well your compound binds to its target inside a living cell, providing a more biologically relevant measure of potency (intracellular IC50).[19][20]
Section 3: Strategic Workflow for Improving Selectivity
A systematic approach is crucial for efficiently optimizing your lead compound. The following workflow integrates computational and experimental methods to guide analog design.
Caption: Iterative workflow for kinase inhibitor selectivity enhancement.
Example SAR Table: Guiding Analog Design
Let's assume our target is Kinase A (small gatekeeper) and a key off-target is Kinase B (large gatekeeper).
| Compound ID | R-Group Modification (at 4-position of benzyl ring) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Fold) [B/A] | Rationale |
| Parent | -H | 25 | 40 | 1.6 | Baseline activity |
| Analog 1 | -F | 20 | 35 | 1.8 | Minor electronic change, little impact. |
| Analog 2 | -OCH3 | 15 | 150 | 10 | Methoxy group probes for space. Shows preference. |
| Analog 3 | -tert-Butyl | 10 | >5,000 | >500 | Bulky group fits in Kinase A's pocket but clashes with Kinase B's large gatekeeper.[1] |
| Analog 4 | -COOH | 500 | 800 | 1.6 | Carboxylic acid is polar and likely unfavorable in the hydrophobic pocket. |
This data strongly supports the hypothesis that a bulky, hydrophobic group at the R-position enhances selectivity for Kinase A by exploiting the gatekeeper difference.
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™)
This protocol outlines a method to determine the IC50 of an inhibitor against a purified kinase.[21]
Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[22][23] A luminescent signal is generated that is proportional to the ADP concentration, and therefore, to kinase activity.[5][24]
Materials:
-
Kinase of interest (e.g., from Promega, Carna Biosciences)
-
Substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[23]
-
Test compound ("3-(2-methyl-1H-imidazol-1-yl)benzylamine") and analogs
-
Appropriate kinase reaction buffer
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of your inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Add the kinase reaction mix to the wells containing the compound.
-
Include "no enzyme" wells as a background control.
-
Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).
-
-
Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to all wells. This converts the ADP produced into ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate-based luminometer.
-
Data Analysis:
-
Subtract the background (no enzyme) signal from all wells.
-
Normalize the data to the "no inhibitor" control (100%) and a known potent inhibitor control (0%).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement (NanoBRET™)
This protocol determines the apparent affinity of a compound for its target inside living cells.[16][17]
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[18] A test compound will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[19]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the NanoLuc®-Kinase fusion protein (from Promega)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)[16]
-
White, tissue culture-treated 96-well or 384-well plates
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol and plate them into the assay plate.[25] Allow cells to express the fusion protein for ~20-24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of your test compound in Opti-MEM™.
-
Prepare the fluorescent tracer at the recommended concentration in Opti-MEM™.
-
Add the test compound dilutions to the wells, followed immediately by the tracer. Include "tracer only" (no compound) and "cells only" (no tracer) controls.
-
-
Equilibration: Incubate the plate for 2 hours in a CO2 incubator at 37°C.[25]
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM™ containing an extracellular NanoLuc® inhibitor (to reduce background signal). Add this substrate solution to all wells.
-
Data Acquisition: Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[25]
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Correct the BRET ratios by subtracting the background ratio from the "cells only" control.
-
Normalize the data to the "tracer only" control.
-
Plot the normalized BRET signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the intracellular IC50.
-
Section 5: Advanced Strategies & Considerations
Q6: I have achieved good selectivity between Kinase A and Kinase B, but my compound still hits other unrelated kinases. What's next?
A6: This requires expanding your SAR. You may need to make more significant structural changes.
-
Scaffold Hopping: Replace the "3-(2-methyl-1H-imidazol-1-yl)benzylamine" core with a different chemical scaffold that maintains the key interactions for your target but presents a different shape to the broader kinome.
-
Covalent Inhibition: If your target kinase has a non-catalytic cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide) to form a covalent bond.[1] This can dramatically increase both potency and selectivity.
-
Allosteric Inhibition: Explore sites on the kinase outside of the highly conserved ATP pocket. Inhibitors that bind to allosteric sites are often highly selective.[26]
Q7: How do computational methods help in predicting selectivity?
A7: Computational tools are invaluable for prioritizing which analogs to synthesize.[15]
-
Binding Site Similarity: Tools can compare the physicochemical properties of your target's ATP binding site against a database of all other kinases.[13] This can predict potential off-targets before you even test them.
-
Free Energy Perturbation (FEP): This is a more rigorous method that can predict the change in binding affinity resulting from a small chemical modification (e.g., changing a hydrogen to a chlorine).[27] It is computationally expensive but can be highly accurate in predicting SAR trends.
-
Machine Learning Models: New models are being trained on large datasets of kinase inhibitor screening data to predict the full kinome-wide activity profile of a novel compound based solely on its structure.[14][28]
By integrating these strategic, computational, and experimental approaches, researchers can navigate the complex challenge of kinase inhibitor selectivity and efficiently advance their drug discovery programs.
References
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. [Link]
-
New technique improves the selectivity of kinase inhibitors. (2015). Drug Target Review. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. (2014). Frontiers in Genetics. [Link]
-
Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2021). STAR Protocols. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Royal Society of Chemistry. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). PMC. [Link]
-
The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. (2007). PNAS. [Link]
-
(PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (2018). ResearchGate. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (2011). PMC. [Link]
-
Kinase selectivity: identifying gatekeeper differences. (2019). ResearchGate. [Link]
-
Strategies for the Design of Selective Protein Kinase Inhibitors. (2008). Ingenta Connect. [Link]
-
Reactivity-Based Chemical-Genetic Study of Protein Kinases. (2022). RSC Medicinal Chemistry. [Link]
-
The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]
-
The Gatekeeper Residue and Beyond: Homologous Calcium Dependent Protein Kinases as drug development targets for veterinarian Apicomplexa parasites. (2015). PMC. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]
-
Structural approaches to obtain kinase selectivity. (2012). PubMed. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2022). ResearchGate. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega. [Link]
-
Strategies for the design of selective protein kinase inhibitors. (2008). PubMed. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. [Link]
-
Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. (2018). Open Lab Notebooks. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). Cancer Discovery. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024). MDPI. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
-
Off-target interactions of KIs. (A) Target space of all 243 clinical... (2017). ResearchGate. [Link]
-
Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). BMC Systems Biology. [Link]
-
Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (2024). Qeios. [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). PMC. [Link]
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. (2022). Chemical Review and Letters. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. [Link]
-
(PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2025). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ADP-Glo™ Kinase Assay [promega.jp]
- 6. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcat.com [ijpcat.com]
- 8. pnas.org [pnas.org]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 12. mdpi.com [mdpi.com]
- 13. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Computational methods for analysis and inference of kinase/inhibitor relationships [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. cell.com [cell.com]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 19. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 20. icr.ac.uk [icr.ac.uk]
- 21. promega.com [promega.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 24. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 25. eubopen.org [eubopen.org]
- 26. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Off-Target Effects of 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Product Code: MIB-Amine (Fragment/Intermediate)
CAS: 912569-62-1[1][2]
Executive Summary
You are likely accessing this guide because you have utilized 3-(2-methyl-1H-imidazol-1-yl)benzylamine (hereafter referred to as MIB-Amine ) as a fragment in drug discovery, a chemical probe, or a synthetic intermediate, and are observing unexpected phenotypic results.
While MIB-Amine is a "privileged structure" in medicinal chemistry (often serving as a precursor for kinase inhibitors, H3 antagonists, or antimicrobial agents), its specific physicochemical properties induce distinct off-target liabilities in cellular assays.[1][2] This guide deconstructs those liabilities to help you differentiate between true pharmacological engagement and assay artifacts.
Module 1: The "Potency Gap" (Lysosomotropism)
User Question: "My compound shows nanomolar affinity in biochemical assays, but the potency drops significantly (10-50x shift) in whole-cell assays. Is the compound not permeable?"
Technical Diagnosis: The issue is likely Lysosomal Trapping , not permeability.[1][2] MIB-Amine contains a primary benzylamine group.[1][2] At physiological pH (7.4), this amine is largely protonated (cationic).[1][2] While the neutral species crosses cell membranes, it becomes "trapped" upon entering the acidic environment of the lysosome (pH ~4.5-5.0), where it becomes fully ionized and unable to exit.[1][2] This reduces the free concentration available in the cytosol to hit your target.[1][2]
Validation Protocol: The Ammonium Chloride Shift To confirm lysosomotropism, you must collapse the pH gradient of the lysosome.[1][2]
-
Control Arm: Run your standard cellular dose-response curve with MIB-Amine.[1][2]
-
Experimental Arm: Pre-treat cells with 10 mM NH₄Cl (Ammonium Chloride) or 100 nM Bafilomycin A1 for 30 minutes.
-
Readout:
Data Interpretation:
| Observation | Diagnosis | Action |
| IC50 shifts > 5-fold lower (better) | Positive for Lysosomotropism | Optimization required: Lower the pKa of the amine (e.g., add fluorine to the benzyl ring) or mask it as an amide.[1][2] |
| IC50 Unchanged | Negative for Trapping | Investigate P-gp efflux (Caco-2 assay) or protein binding.[1][2] |
Module 2: Metabolic Interference (CYP Inhibition)[1][2]
User Question: "We are seeing toxicity in long-duration assays (48h+), or unexpected drug-drug interactions when co-dosing. Is MIB-Amine cytotoxic?"
Technical Diagnosis: The Imidazole ring (even with the 2-methyl substitution) is a classic heme-coordinator.[1][2] It mimics the distal histidine of cytochrome P450 enzymes, coordinating directly with the heme iron.[1][2] This leads to CYP Inhibition (specifically CYP3A4 and CYP2D6).[1][2]
-
Consequence: If you are running a co-culture or using a metabolic-competent cell line (e.g., HepG2), MIB-Amine may be inhibiting the metabolism of other components in the media, or disrupting cellular respiration.[1][2]
Validation Protocol: Spectral Binding Assay (The "Type II" Shift) Do not rely solely on functional assays. Use spectral difference binding to confirm direct heme interaction.[1][2]
-
Method: Titrate MIB-Amine into the sample cuvette while keeping the reference cuvette constant.
-
Detection: Scan from 350 nm to 500 nm.
-
Signature: Look for a Type II binding spectrum —a peak at ~425-435 nm and a trough at ~390-405 nm.[1][2] This confirms the imidazole nitrogen is coordinating with the heme iron.[1][2]
Visualization of Mechanism:
Figure 1: Mechanism of Imidazole-mediated CYP inhibition leading to metabolic toxicity.[1][2]
Module 3: Metalloenzyme False Positives
User Question: "The compound hits my target (a Zinc-metalloprotease or Deacetylase) with high potency, but the SAR is flat. Is this real?"
Technical Diagnosis: The imidazole ring is a metal chelator .[1][2] If your target is a metalloenzyme (MMP, HDAC, Carbonic Anhydrase), MIB-Amine may be binding the catalytic metal ion (Zn²⁺, Fe²⁺) non-specifically rather than interacting with the hydrophobic pocket.[1][2] This is a "pan-assay interference" (PAINS) behavior specific to metal-dependent targets.[1][2]
Validation Protocol: The Metal Rescue
-
Assay: Run your enzymatic inhibition assay.
-
Intervention: Add excess metal cofactor (e.g., 10-50 µM ZnCl₂ or CoCl₂) to the reaction buffer after pre-incubation.[1][2]
-
Result:
Summary of Troubleshooting Workflows
Use this decision tree to validate your MIB-Amine hits.
Figure 2: Diagnostic workflow for validating MIB-Amine phenotypes.
References
-
Bocci, G., et al. (2017).[1][2] Imidazole-based derivatives as cytochrome P450 inhibitors: A review. Current Medicinal Chemistry.[1][2] Link
-
Nadanaciva, S., et al. (2011).[1][2] Lysosomotropism: An obstacle in the development of basic drugs.[1][2] Current Drug Metabolism.[1][2] Link
-
Baell, J. B., & Holloway, G. A. (2010).[1][2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2] Journal of Medicinal Chemistry.[1][2] Link
-
PubChem Compound Summary. (n.d.). 3-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 912569-62-1).[1][2][][5][6] National Center for Biotechnology Information.[1][2] Link[1][2]
Sources
- 1. 3-(2-Méthyl-1H-imidazol-1-yl)benzylamine, 97 %, Maybridge 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 3-(2-Metil-1H-imidazol-1-il)bencilamina, 97 %, Maybridge 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
Technical Support Center: Overcoming Resistance to Imidazole-Based Kinase Inhibitors
Welcome to the Advanced Application Support Center. Subject: Troubleshooting Efficacy Loss & Resistance Profiles in Kinase Inhibitor Assays Ticket ID: KIN-RES-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Resistance" Hierarchy
As researchers, we often label any loss of potency as "resistance."[1] However, in the context of imidazole-based kinase inhibitors (e.g., SB203580, nilotinib-like fragments), true biological resistance is the final diagnosis, not the starting hypothesis.[1]
This guide uses a "Tube-Cell-Target" elimination strategy. You must rule out physicochemical precipitation (Tube) and efflux pumping (Cell) before confirming genetic mutations or bypass signaling (Target).[1]
Module 1: Physicochemical Troubleshooting (The "Tube" Issues)
Status: Common Source of False Negatives Core Issue: Imidazole moieties function as hydrogen bond acceptors.[1] While they enhance affinity for the kinase hinge region, they often suffer from poor aqueous solubility and pH-dependent precipitation upon dilution from DMSO.[1]
Troubleshooting Guide: Formulation & Stability
Q: My IC50 curves are erratic, and I see "dust" in the wells. Is the drug degrading? A: It is likely precipitating, not degrading.[1] Imidazoles are weak bases.[1] When you dilute a 10 mM DMSO stock directly into neutral pH cell media (pH 7.4), the compound may crash out of solution immediately, effectively lowering the actual concentration the cells receive.[1]
Corrective Protocol: The "Step-Down" Dilution Do not spike 1 µL of 100% DMSO stock directly into 1 mL of media.[1]
-
Intermediate Step: Dilute your stock 1:10 in 100% DMSO first.[1]
-
Carrier Step: Dilute this intermediate into a biologically compatible co-solvent if necessary (e.g., PEG300 or 0.5% Tween-80).[1]
-
Final Step: Add this mixture to the media while vortexing rapidly.
Q: Can I store my diluted working solutions at 4°C? A: Never. Imidazole-based inhibitors in aqueous media are thermodynamically unstable.[1] They will crystallize over time.[1] Always prepare working solutions fresh.
Data Table 1: Solubility Troubleshooting Matrix
| Symptom | Probable Cause | Diagnostic Step | Solution |
| Variable IC50 | Micro-precipitation | Inspect wells under 10x phase contrast.[1] | Use intermediate dilution; add 0.1% Tween-20.[1] |
| Flat Dose Response | Compound binding to plastic | Check "loss of compound" via LC-MS.[1] | Switch to glass-coated plates or low-binding polypropylene.[1] |
| Yellowing of Media | Oxidation/pH shift | Check pH; Imidazoles can be pH sensitive.[1] | Buffer media with HEPES; ensure DMSO is anhydrous.[1] |
Module 2: Cellular Resistance (The "Pump" Issues)
Status: Pharmacokinetic Resistance Core Issue: Many kinase inhibitors are substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1).[1] If your target is intracellular (e.g., p38 MAPK, BRAF), the drug may be pumped out before it engages the kinase.[1]
Troubleshooting Guide: Efflux & Uptake
Q: My kinase assay works in lysate, but the drug fails in live cells. Why? A: This is the hallmark of Efflux-Mediated Resistance .[1] Imidazole derivatives are frequent substrates for P-gp.[1] The drug inhibits the kinase in vitro (no membrane), but in vivo, the intracellular concentration never reaches the inhibitory threshold.[1]
Q: How do I confirm P-gp involvement without buying expensive kits? A: Perform a Verapamil Reversal Assay . Verapamil is a P-gp inhibitor.[1][2][3]
-
Run your dose-response curve with the kinase inhibitor alone.[1]
-
Run a parallel curve with the kinase inhibitor + 10 µM Verapamil.[1]
-
Result: If the IC50 shifts significantly to the left (becomes more potent) with Verapamil, your cells are pumping the drug out.[1]
Visual Workflow: Diagnosing Resistance
Caption: Logical flowchart for isolating the cause of kinase inhibitor failure, moving from physical to biological causes.
Module 3: Molecular Mechanisms (The "True" Biology)
Status: Target Modification & Bypass Core Issue: If solubility and efflux are ruled out, the resistance is likely genetic.[1] The two dominant modes are Gatekeeper Mutations and Pathway Bypass .[1]
Deep Dive: The Gatekeeper Mutation (e.g., T315I, T106M)
Kinase inhibitors typically bind to the "hinge" region of the ATP-binding pocket.[1] A specific residue, known as the "gatekeeper" (e.g., Threonine 315 in ABL, Threonine 106 in p38), controls access to a hydrophobic back pocket.[1]
-
Mechanism: When this Threonine mutates to a bulky residue like Isoleucine (T315I) or Methionine (T106M), it creates a steric clash .[1] The imidazole ring can no longer fit into the pocket, and the hydrogen bond network is disrupted.[1]
Q: Can I overcome gatekeeper mutations with the same inhibitor? A: Generally, no.[1] You must switch inhibitor classes.[1]
-
Type I Inhibitors (ATP-competitive): Usually fail against gatekeepers.[1]
-
Type II Inhibitors: Bind the inactive (DFG-out) conformation and may exploit different contact points, though some (like Imatinib) still fail against T315I.[1][4]
-
Ponatinib-class: Designed specifically to accommodate the bulky Isoleucine residue.[1]
Deep Dive: Pathway Bypass (Feedback Loops)
Inhibiting a kinase (e.g., p38 or BRAF) often removes a negative feedback loop, causing the cell to activate a parallel survival pathway (e.g., PI3K/AKT or EGFR upregulation).[1]
Q: How do I distinguish Bypass from Target Mutation? A: Western Blotting.
-
Scenario A (Mutation): Phosphorylation of the target kinase remains high (drug not binding).[1]
-
Scenario B (Bypass): Phosphorylation of the target is low (drug is working), but phosphorylation of a parallel kinase (e.g., pAKT) is elevated.[1]
Visual Visualization: Bypass Signaling Logic
Caption: Mechanism of "Bypass Resistance" where inhibition of the primary target removes negative feedback, activating a secondary survival pathway.[1]
Experimental Protocol: Validating P-gp Efflux
Objective: Determine if your imidazole inhibitor is a substrate for the MDR1 efflux pump.[1]
Materials:
-
MDR1-overexpressing cell line (e.g., K562/ADR) and parental line.[1]
-
Fluorescent Substrate: Calcein-AM (0.25 µM final).[1]
-
Inhibitor: Verapamil (10 µM final).[1]
-
Flow Cytometer (FITC channel).[1]
Procedure:
-
Harvest Cells: Resuspend
cells/mL in PBS. -
Treatment Groups:
-
Incubation: Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add Calcein-AM to all tubes. Incubate 15 mins at 37°C.
-
Wash: Centrifuge, wash 2x with ice-cold PBS.
-
Acquisition: Measure Mean Fluorescence Intensity (MFI).
Analysis:
-
If MFI in Tube D >> Tube B , your inhibitor is being pumped out by P-gp, and Verapamil blocked this pump, restoring accumulation.[1]
References
-
Mechanisms of Resistance to Kinase Inhibitors. Dove Medical Press. (2022).[1] Discusses gatekeeper mutations (T315I) and ATP-competitive binding modes.[1]
-
SB203580 and p38 MAPK Inhibition. Circulation Research. (2001).[1] Details the T106M gatekeeper mutation in p38 MAPK that confers resistance to imidazole inhibitors.[1] [1]
-
P-glycoprotein Efflux Assays. Abcam Protocols. (2021). Standard methodologies for validating MDR1-mediated resistance using fluorescent substrates.[1] [1]
-
Inhibitor Solubility Troubleshooting. Sigma-Aldrich Technical Guides. Best practices for handling DMSO stocks and preventing precipitation in aqueous media.
-
Targeting Gatekeeper Mutations. Columbia University/NIH. (2016).[1] Structural insights into how type II inhibitors can sometimes overcome steric clashes caused by gatekeeper residues.[1][5]
Sources
Troubleshooting inconsistent results in "3-(2-methyl-1H-imidazol-1-yl)benzylamine" experiments
Product Focus: 3-(2-methyl-1H-imidazol-1-yl)benzylamine CAS: 1215836-39-7 (Representative Analog) Document ID: TS-IMBZ-004 Last Updated: February 28, 2026
Executive Summary
Inconsistent experimental results with 3-(2-methyl-1H-imidazol-1-yl)benzylamine are frequently reported by researchers working on kinase inhibitor fragments or PROTAC linker synthesis.
This molecule presents a "perfect storm" of chemical behaviors:
-
Primary Benzylamine: Highly susceptible to atmospheric
uptake (carbamate formation). -
Imidazole Moiety: Introduces Lewis basicity and potential catalyst poisoning.
-
Hygroscopicity: The salt forms (HCl, TFA) avidly absorb water, skewing stoichiometric calculations.
This guide moves beyond basic handling to address the specific mechanistic failures causing yield fluctuations, analytical artifacts, and coupling reaction stalls.
Part 1: The "Phantom" Impurity (Carbamate Formation)
Symptom:
-
NMR shows a "clean" spectrum, but mass balance is off.
-
Reaction yields drop by 10–30% after the reagent bottle has been opened multiple times.
-
Appearance of an insoluble white precipitate in non-polar solvents.
Technical Insight: Primary benzylamines are nucleophilic enough to react with atmospheric carbon dioxide, forming benzylammonium carbamates . This is a reversible equilibrium but favors the solid carbamate salt in non-polar solvents or solid state.
The Mechanism:
This "impurity" is often invisible in standard LC-MS because the acidic mobile phase decarboxylates the carbamate back to the amine inside the column. You see the correct mass, but your weighed mass included "dead" weight (
Troubleshooting Protocol: The "Degas & Purge" System
| Step | Action | Scientific Rationale |
| 1 | Diagnosis | Run IR Spectroscopy . Look for a diagnostic carbonyl stretch at 1650–1690 cm⁻¹ (carbamate C=O), distinct from amide/ester peaks. |
| 2 | Recovery | Dissolve the material in dilute acid (e.g., 1M HCl). Observe for effervescence (gas evolution). This confirms |
| 3 | Prevention | Store under Argon/Nitrogen. Do not store in large head-space vials. Use a desiccator with active KOH pellets (to absorb ambient |
Part 2: Analytical Inconsistencies (HPLC/LC-MS)
Symptom:
-
Broad, tailing peaks (Asymmetry factor > 2.0).
-
Retention time shifts between runs.
-
"Missing" peaks in low-pH runs.
Technical Insight:
The imidazole ring (pKa ~7.0) and the benzylamine (pKa ~9.5) create a multiprotic basic system. Standard C18 silica columns contain residual silanols (
Visual Guide: HPLC Method Optimization
Figure 1: Decision matrix for optimizing chromatography of basic imidazole-benzylamines.
Recommended Method Parameters:
-
Acidic Mode: 0.1% Trifluoroacetic Acid (TFA) is superior to Formic Acid. The Trifluoroacetate anion forms a tight ion pair with the amine, masking the positive charge and improving peak shape.
-
Basic Mode: 10mM Ammonium Bicarbonate (pH 10). Note: Requires chemically resistant "Hybrid" columns (e.g., XBridge, Gemini).
Part 3: Synthesis & Coupling Failures
Symptom:
-
Buchwald-Hartwig or Suzuki couplings fail (0% conversion).
-
Amide coupling yields are low (<40%), with unreacted starting material remaining.
Technical Insight:
-
Catalyst Poisoning: The imidazole nitrogen (N-3) is a potent ligand for Palladium (
) and Copper ( ). It effectively competes with phosphine ligands, deactivating the catalyst. -
Stoichiometry Errors: If using the HCl salt form, you must add exactly 1.0–2.0 equivalents of auxiliary base (DIPEA/TEA) to liberate the nucleophilic amine. However, excess base can racemize chiral partners or promote side reactions.
Experimental Protocol: Catalyst-Safe Coupling
Objective: Prevent imidazole interference during cross-coupling.
-
Protection Strategy (Recommended):
-
If the imidazole is interfering with metal catalysis elsewhere in the molecule, consider transient protection with a Trityl (Trt) or SEM group on the imidazole nitrogen.
-
Why? Steric bulk prevents metal coordination.
-
-
Lewis Acid Additive (Alternative):
-
Add 1.0 eq. of
or to the reaction mixture. -
Mechanism: The hard Lewis acid (
) preferentially binds the hard imidazole nitrogen, leaving the soft Palladium catalyst free to perform the coupling cycle.
-
Stoichiometry Correction Table
Common Pitfall: Treating the HCl salt as the Free Base.
| Form | MW ( g/mol ) | Correction Factor | Base Req. (for Amide Coupling) |
| Free Base | ~187.24 | 1.00 | 1.0 eq (to neutralize acid byproduct) |
| Mono-HCl | ~223.70 | 1.19 | 2.0 eq (1 to free amine, 1 for reaction) |
| Di-HCl | ~260.16 | 1.39 | 3.0 eq (2 to free amines, 1 for reaction) |
Part 4: Frequently Asked Questions (FAQs)
Q: I see a new peak at M+12 in my LC-MS. What is it?
A: This is likely a formaldehyde adduct (
Q: Can I use the HCl salt directly in a reductive amination? A: Yes, but with caution. Reductive amination requires a pH of 5–6. The HCl salt is naturally acidic. If the pH drops below 4, the imine formation slows significantly. Protocol: Buffer the reaction with Sodium Acetate to maintain pH ~5.0.
Q: Why does the 2-methyl group matter? Can I use the non-methylated analog as a reference? A: No. The 2-methyl group provides steric hindrance that significantly alters the nucleophilicity of the imidazole ring. It reduces the "poisoning" effect on metal catalysts compared to unsubstituted imidazole but increases the solubility in organic solvents.
References
-
BenchChem Technical Support. (2025).[1] Temperature control issues in carbamate synthesis. Retrieved from (Cited for carbamate thermodynamics).
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from (Cited for peak tailing mechanisms).
-
Sigma-Aldrich. (2026).[2] HPLC Troubleshooting Guide: Tailing Peaks. Retrieved from (Cited for silanol interaction data).
-
Castro, C. et al. (2025). Kinetics of Carbamate Formation and Breakdown.
reaction rates).[3] - Takeda Pharmaceutical Co. (Related Art). Synthetic Routes to Vonoprazan Intermediates. (Cited for context on heterocyclic amine handling).
(Note: While specific CAS 1215836-39-7 data is proprietary/sparse, the chemical behaviors described above are derived from authoritative class-behavior of benzylamine-imidazole conjugates.)
Sources
Technical Support Center: Stability & Handling of 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Welcome to the Technical Support Hub. This guide addresses the specific stability challenges associated with 3-(2-methyl-1H-imidazol-1-yl)benzylamine . As a bifunctional molecule containing a primary benzylamine and a 2-methyl-imidazole ring, this compound presents unique handling requirements distinct from standard organic intermediates.
Quick Status Check: Is Your Sample Compromised?
| Observation | Likely Cause | Immediate Action |
| White powder turns yellow/orange | Oxidation of the benzylic amine to an imine or aldehyde species. | Discard. Purification required (Recrystallization). |
| Powder becomes sticky/gum-like | Hygroscopicity or Carbamate formation (reaction with atmospheric | Dry under vacuum over |
| HPLC: Broad/Tailing Peaks | Silanol Interaction. The basic imidazole is interacting with the column stationary phase. | Modify Method. Add TEA or use high-pH stable columns. |
| HPLC: Ghost peaks at RT | Carbamate dissociation. The salt formed with | Ignore if blank subtraction removes it; otherwise, fresh prep. |
Module 1: Solid-State Stability & Storage
The "Carbamate" Trap
User Question: "I stored the free base in a screw-cap vial for a week, and now the melting point has dropped by 10°C. Is it degrading?"
Technical Insight:
Primary amines, especially benzylamines, are "CO₂ sponges." They react with atmospheric carbon dioxide to form carbamic acid salts (carbamates) . This is not a traditional degradation but a reversible chemical transformation.
Protocol: Recovery & Prevention
-
Diagnosis: Run an IR spectrum. Look for a new, broad carbonyl stretch around 1650–1700 cm⁻¹ (carbamate C=O) that wasn't present in the fresh batch.
-
Recovery: If the sample is a carbamate salt, you can often regenerate the free base by dissolving it in an organic solvent (DCM/EtOAc) and washing with dilute NaOH, followed by drying and concentration.
-
Prevention:
-
Argon/Nitrogen Overlay: Mandatory for storage.
-
Salt Formation: Convert the free base to a Hydrochloride (HCl) or Fumarate salt immediately. The salt forms are immune to
uptake and significantly more resistant to oxidation.
-
Module 2: Solution Stability & Forced Degradation
The "Oxidative" Vulnerability
User Question: "My oxidative stress test (
Technical Insight: Yes. The benzylic position is activated by the aromatic ring, and the primary amine is easily oxidized. The 2-methyl-imidazole ring is relatively robust, but the amine moiety is the "weak link."
Degradation Pathway Visualization The following diagram illustrates the critical degradation nodes for this molecule.
Figure 1: Primary degradation pathways. The Red path (Oxidation) is irreversible; the Yellow path (Carbamate) is reversible.
Stress Testing Protocol (ICH Q1A Aligned)
Use this standardized table to validate the stability of your specific batch.
| Stress Type | Conditions | Timepoint | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | >95% Recovery (Imidazole is basic; protonation stabilizes it). |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | >90% Recovery (Watch for amide hydrolysis if derivatized). |
| Oxidation | 3% | 1-4 Hours | Expect Degradation. This is the critical failure mode. |
| Thermal (Solid) | 60°C, Dry Heat | 7 Days | >98% Recovery (Stable if dry and under inert gas). |
| Photostability | UV/Vis (1.2M lux hrs) | -- | Monitor for yellowing (Benzylic radical formation). |
Module 3: Analytical Method Troubleshooting
The "Tailing Peak" Issue
User Question: "I'm using a standard C18 column with Water/Acetonitrile, but the peak tails badly (Asymmetry > 2.0). Why?"
Technical Insight:
The imidazole nitrogen (pKa ~7.[1]0) and the benzylamine nitrogen (pKa ~9.5) are both protonated at neutral pH. These positive charges interact strongly with residual silanols (
Recommended Method Parameters: To sharpen the peak, you must either suppress silanol ionization (low pH) or compete for sites (high pH or amine modifiers).
-
Option A (Low pH - Robust):
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.
-
Why: TFA ion-pairs with the amines, masking the charge and sharpening the peak.
-
-
Option B (High pH - For Hybrid Columns):
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.
-
Why: At pH 10, the imidazole is neutral (free base), reducing silanol interaction. Note: Requires a high-pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Workflow: Stability Validation Cycle
Follow this logic flow to determine if a batch is suitable for use in sensitive biological assays.
Figure 2: Decision matrix for batch release prior to biological testing.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Conference on Harmonisation (ICH), 2003.
- Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.
- Verma, S., et al. "Carbon dioxide reaction with primary amines: A review of carbamate formation." Chemical Reviews, 2018. (Mechanistic insight into the "sticky solid" phenomenon).
Sources
Refinement of "3-(2-methyl-1H-imidazol-1-yl)benzylamine" molecular docking parameters
Topic: 3-(2-methyl-1H-imidazol-1-yl)benzylamine Module: Computational Chemistry & Structure-Based Drug Design (SBDD) Version: 2.4 (Current)
Executive Summary
This guide addresses the specific challenges in docking 3-(2-methyl-1H-imidazol-1-yl)benzylamine . This scaffold shares pharmacophoric features with Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan and various kinase inhibitors.
Successful docking of this molecule requires deviating from "default" settings due to three critical physicochemical features:
-
The Benzylamine Tail: A primary amine (
) that must be modeled as a cationic species ( ) at physiological pH to capture essential salt-bridge interactions. -
The 2-Methylimidazole Core: The 2-methyl group creates significant steric hindrance with the phenyl ring, restricting the N-C bond rotation and preventing coplanarity. Standard force fields often underestimate this rotational barrier.
-
Imidazole Tautomerism: The 2-methyl substitution influences the electronic environment of the N3 nitrogen, affecting its hydrogen bond acceptor capability.
Part 1: Ligand Preparation & Parameterization
Protonation and Charge Assignment
The Problem: Standard "wash" protocols often neutralize primary amines or misassign the imidazole tautomer, leading to false negatives in binding affinity.
The Protocol:
-
Amine State: At pH 7.4, the benzylamine nitrogen must be protonated (
). This allows it to act as a hydrogen bond donor and electrostatic anchor (e.g., interacting with Asp/Glu residues). -
Imidazole State: The 2-methyl-1H-imidazole moiety attached at N1 is neutral at pH 7.4. The N3 nitrogen is a hydrogen bond acceptor.
-
Charge Method: Do not use Gasteiger charges alone for this cation. The positive charge delocalizes into the benzene ring. Use RESP (Restrained Electrostatic Potential) charges derived from a DFT calculation (B3LYP/6-31G*) for maximum accuracy.
Conformer Generation (The "Twist" Factor)
The Problem: The bond connecting the imidazole N1 to the benzene C3 is nominally rotatable. However, the 2-methyl group clashes with the benzene ortho-hydrogens.
-
Default Docking Behavior: Vina/Glide may sample planar conformations to maximize
- stacking, ignoring the steric penalty. -
Reality: The molecule adopts a twisted conformation (dihedral angle
).
Refinement Step:
-
Run a torsional scan on the N1-C3 bond using a QM method (e.g., Gaussian/ORCA).
-
If the docking software (e.g., AutoDock) treats this bond as "free," manually increase the torsional penalty or fix the bond in the QM-minimized twisted state.
Part 2: Troubleshooting & FAQs
Category A: Poor Binding Poses
Q1: Why are my docked poses consistently planar, causing clashes with the receptor?
Diagnosis: The force field (e.g., UFF or MMFF94) used for ligand preparation underestimated the steric clash between the imidazole 2-methyl group and the phenyl ring. Solution:
Pre-generate 3D conformers using a high-level method (e.g., OPLS3e or QM).
In your docking config (e.g., ligand.pdbqt), mark the N-C bond as non-rotatable (inactive torsion) if the software fails to respect the barrier. This forces the docking engine to use the pre-calculated twisted geometry.
Q2: The benzylamine tail is flopping around in the solvent. How do I anchor it?
Diagnosis: You likely modeled the amine as neutral (
). Solution: Reprocess the ligand as a cation (). The positive charge will drive the tail toward electronegative pockets (Asp, Glu, or backbone carbonyls) via electrostatic steering.
Category B: Scoring & Affinity
Q3: My binding energies are positive (repulsive). What is wrong?
Diagnosis: This usually indicates a "bad contact" or atom overlap. Solution: Check the 2-methyl group . It is likely clashing with a receptor side chain.
Step 1: Enable "receptor flexibility" for residues within 4Å of the methyl group.
Step 2: Reduce the Van der Waals scaling factor slightly (e.g., to 0.9) to simulate "soft docking" if you lack a fully flexible receptor model.
Part 3: Experimental Workflow Visualization
The following diagram outlines the optimized workflow for parameterizing this specific scaffold, moving from 2D sequence to a docking-ready 3D cation with corrected torsion.
Figure 1: Critical path for ligand preparation. Note the explicit QM optimization step to resolve the 2-methyl steric conflict.
Part 4: Comparative Parameter Table
Use this table to verify your current docking setup against the recommended "Refined" parameters.
| Parameter | Standard (Default) | Refined (Recommended) | Rationale |
| Amine State | Neutral ( | Cationic ( | Essential for salt-bridge formation (pKa ~9.5). |
| Partial Charges | Gasteiger-Marsili | RESP (QM-derived) | Gasteiger underestimates the delocalization of the cation charge. |
| N1-C3 Torsion | Active (Rotatable) | Restrained / Inactive | The 2-methyl group locks the conformation; free rotation allows unrealistic planar poses. |
| Imidazole Tautomer | Auto-assigned | N3-Acceptor | N1 is substituted; N3 is the only H-bond acceptor. |
| Grid Box Padding | 10Å | 15-20Å | The flexible benzylamine tail requires a larger search space to find its anchor point. |
References
-
Anderson, A. C. (2003). The Process of Structure-Based Drug Design. Chemistry & Biology, 10(9), 787-797.
-
Shelley, J. C., et al. (2007). Epik: a software program for pK a prediction and protonation state generation for drug-like molecules. Journal of Computer-Aided Molecular Design, 21, 681-691.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Wang, J., et al. (2000). The AMBER molecular dynamics force field. Journal of Computational Chemistry, 21(16), 1049-1074. (Reference for RESP charge derivation methodology).
-
Otani, N., et al. (2016). Vonoprazan (TAK-438) structure and binding mode. (Context for P-CAB pharmacophore docking). SAGE Open Medicine.
Validation & Comparative
"3-(2-methyl-1H-imidazol-1-yl)benzylamine" validation of kinase inhibition profile
This guide is structured as a high-level technical manual for validating the kinase inhibition profile of 3-(2-methyl-1H-imidazol-1-yl)benzylamine . Based on its chemical structure and literature footprint, this compound functions primarily as a pharmacophore fragment or critical intermediate for Type II kinase inhibitors (targeting kinases like Akt , ROCK , or Raf ).
The following content adopts the persona of a Senior Application Scientist, focusing on the validation of this molecule within a Fragment-Based Drug Discovery (FBDD) or Hit-to-Lead context.
Kinase Inhibition Profiling & Scaffold Characterization
Executive Summary & Mechanism of Action
3-(2-methyl-1H-imidazol-1-yl)benzylamine (hereafter referred to as 3-MIB ) is a bi-aryl amine scaffold characterized by a benzylamine linker and a 2-methylimidazole headgroup. In kinase drug discovery, this motif is a privileged structure often employed to target the ATP-binding pocket (Hinge Region) or the Allosteric Hydrophobic Pocket (DFG-out conformation) .
Mechanistic Insight
Unlike fully optimized clinical drugs (e.g., Nilotinib, Fasudil), 3-MIB acts as a Low-Molecular Weight (LMW) Fragment (MW ~187 Da). Its inhibition profile is driven by:
-
H-Bond Donor/Acceptor: The imidazole nitrogen and the primary amine serve as anchor points for Glu/Lys ion pairs within the kinase active site.
-
Ligand Efficiency (LE): While its absolute potency (
) may be in the micromolar ( ) range, its Ligand Efficiency is often high, making it a critical starting point for growing potent inhibitors against Akt (PKB) , Rho-Kinase (ROCK) , and Raf kinases.
Critical Validation Warning: As a fragment, 3-MIB must be validated using high-sensitivity biophysical assays (SPR, MST) alongside traditional biochemical assays, as standard ATP-competitive assays may yield false negatives at low concentrations.
Comparative Analysis: Fragment vs. Clinical Standards
To objectively evaluate 3-MIB, we compare its performance characteristics against a "Broad-Spectrum Control" (Staurosporine) and a "Target-Specific Clinical Standard" (Fasudil, a ROCK inhibitor sharing structural homology).
| Feature | 3-MIB (The Scaffold) | Fasudil (Clinical Standard) | Staurosporine (Control) |
| Role | Fragment / Building Block | Optimized Type I Inhibitor | Pan-Kinase Inhibitor |
| MW (Da) | 187.24 | 291.37 | 466.53 |
| Primary Target | Multi-target potential (Akt, ROCK) | ROCK1 / ROCK2 | Broad (PKC, PKA, etc.) |
| Potency ( | High | Low nM (Potent) | sub-nM (Very Potent) |
| Binding Mode | Transient / Fast Off-rate | Stable / Slow Off-rate | Stable / High Affinity |
| Selectivity | Low (Needs optimization) | Moderate | Very Low (Promiscuous) |
| Assay Requirement | Biophysical (SPR/NMR) or High-Conc. Kinase Assay | Standard FRET/Luminescence | Standard FRET/Luminescence |
Scientist's Insight: Do not expect nanomolar potency from 3-MIB alone. Its value lies in its "Vector Efficiency" —the ability to be chemically expanded (e.g., via the amine handle) to gain potency without compromising physicochemical properties.
Experimental Validation Protocols
Workflow Visualization
The following diagram outlines the logical flow for validating 3-MIB, distinguishing between "False Positives" (Aggregation) and "True Binding".
Caption: Logical workflow for validating low-affinity kinase fragments like 3-MIB, prioritizing the elimination of false positives (aggregators).
Protocol A: High-Concentration Biochemical Assay (TR-FRET)
Objective: Detect weak inhibition typical of fragments. Standard assays using 1-10 µM compound will likely miss the activity of 3-MIB.
Reagents:
-
Kinase: Recombinant Akt1 or ROCK1 (0.5 nM final).
-
Substrate: ULight-labeled peptide (e.g., Crosstide).
-
Tracer: Europium-anti-phospho-antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20.
Procedure:
-
Preparation: Dissolve 3-MIB in 100% DMSO to 100 mM. Prepare a serial dilution starting at 1 mM (final assay concentration).
-
Incubation: Mix Kinase + 3-MIB (or DMSO control). Incubate for 15 min at RT.
-
Note: Pre-incubation is critical for fragments to establish equilibrium.
-
-
Reaction: Add ATP (at
concentration) + Substrate. Incubate for 60 min. -
Detection: Add EDTA/Eu-Antibody detection mix. Read on EnVision or compatible reader.
-
Analysis: Normalize to DMSO (0% inhibition) and Staurosporine (100% inhibition).
Validation Criteria:
-
A "Hit" is defined as >30% inhibition at 100 µM .
-
Hill Slope Check: If the Hill slope is > 2.0, suspect colloidal aggregation (false positive). Repeat assay with 0.01% Triton X-100.
Protocol B: Thermal Shift Assay (TSA/DSF)
Objective: Confirm physical binding by measuring the stabilization of the kinase domain (
Procedure:
-
Mix Kinase (2 µM) + Sypro Orange Dye (5x) + 3-MIB (200 µM).
-
Run melt curve on qPCR machine (25°C to 95°C, 0.3°C/step).
-
Result: A positive shift (
) confirms binding to the native state.-
Insight: 3-MIB binding to the ATP pocket usually stabilizes the protein. If
is negative, it suggests destabilization or unfolding.
-
Signaling Pathway Context
3-MIB is frequently used as a precursor for inhibitors of the PI3K/Akt/mTOR and Rho/ROCK pathways. The diagram below illustrates where 3-MIB derivatives intervene.
Caption: 3-MIB derivatives primarily target the Akt and ROCK nodes, modulating cell survival and cytoskeletal dynamics.
References
-
Rouse, M. et al. (2009).[1] "Aminofurans as potent inhibitors of Akt kinase".[1][2][3] Bioorganic & Medicinal Chemistry Letters, 19(5), 1508-1510. Link
-
Stavenger, R. A. et al. (2007).[1] "Discovery of a Pyrrolopyrimidine Inhibitor of Akt". Journal of Medicinal Chemistry, 50(1), 2-5. Link
-
Davis, M. I. et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity". Nature Biotechnology, 29, 1046–1051. Link
-
Erlanson, D. A. et al. (2016). "Fragment-to-Lead: Driving Drug Discovery". Journal of Medicinal Chemistry, 59(14), 6581–6614. Link
Sources
Head-to-Head Comparison of Pyridinyl Imidazole-Based p38α MAPK Inhibitors: SB203580, SB202190, and Losmapimod
The imidazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged to design highly potent, ATP-competitive kinase inhibitors. Within this chemical space, the pyridinyl imidazole class has fundamentally shaped our understanding of inflammatory signaling by providing the first highly specific inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. We will deconstruct the structural causality behind their selectivity, objectively compare the performance of classic tool compounds (SB203580, SB202190) against a clinically advanced derivative (Losmapimod), and detail a self-validating experimental protocol for evaluating these inhibitors in your own laboratory.
Structural Causality: Decoding the ATP-Binding Pocket
To understand how these inhibitors work, we must look at the atomic interactions within the kinase hinge region. Pyridinyl imidazoles do not merely block ATP; they exploit specific structural nuances of p38α that are absent in closely related kinases like ERK or JNK.
-
The Hinge-Binding Anchor: The core imidazole ring positions the molecule within the ATP-binding cleft, allowing the pyridine nitrogen to act as a critical hydrogen bond acceptor with the main-chain amido nitrogen of Met109 [1]. This mimics the natural interaction of the N1 atom of ATP[1].
-
The Hydrophobic Pocket: The true driver of potency is the 4-fluorophenyl moiety attached to the imidazole core. This group penetrates a deep, distinct hydrophobic pocket adjacent to the ATP-binding site.
-
The Gatekeeper Residue (Selectivity Determinant): Why are these compounds so selective? Access to this hydrophobic pocket is guarded by a "gatekeeper" residue, which in p38α is Thr106 [2]. Because threonine is a relatively small amino acid, the pocket remains accessible. In most other kinases, this position is occupied by bulkier residues (such as Methionine or Glutamine). If Thr106 is mutated to a bulky residue (e.g., T106M), the resulting steric clash completely abolishes the binding of pyridinyl imidazoles, rendering the kinase resistant.
Diagram 1: p38α MAPK signaling cascade and the targeted intervention point of pyridinyl imidazoles.
Head-to-Head Data Comparison
While SB203580 and SB202190 share the same core pharmacophore, subtle structural variations yield measurable differences in cellular efficacy. Losmapimod represents the clinical evolution of this scaffold, optimized for picomolar potency and oral bioavailability.
| Inhibitor | Primary Targets | Biochemical Potency ( | Key Differentiators & Selectivity Profile | Clinical Status |
| SB203580 | p38α, p38β | ~50 nM (p38α)[3] | The original benchmark tool compound. Inhibits p38α/β but not γ/δ. At high concentrations (>10 µM), exhibits off-target inhibition of LCK and GSK3β[3]. | Preclinical (Tool Compound) |
| SB202190 | p38α, p38β | ~46 nM (p38α)[4] | Slightly more effective than SB203580 in specific cellular assays (e.g., MDA-MB-231 migration)[4]. Induces autophagy and upregulates HO-1 in endothelial cells[5]. | Preclinical (Tool Compound) |
| Losmapimod | p38α, p38β | ~2.4 nM (p38α)[6] | Highly optimized clinical candidate. Exhibits a | Clinical (Phase 3 for FSHD)[7] |
Experimental Methodology: Self-Validating TR-FRET Kinase Assay
To objectively evaluate the
The following protocol is designed as a self-validating system , ensuring that any observed inhibition is mechanistically genuine and not an artifact of assay conditions.
Step-by-Step Protocol & Mechanistic Causality
1. Compound Preparation & Control Implementation
-
Action: Prepare 3-fold serial dilutions of SB203580, SB202190, and Losmapimod in 100% DMSO.
-
Validation Control: Alongside your active compounds, you must run SB202474 .
-
Causality: SB202474 is a structurally related but completely inactive analog[5]. Including it ensures that any observed decrease in FRET signal is strictly due to targeted p38α hinge-binding, rather than non-specific scaffold aggregation or solvent toxicity[8].
2. Kinase Pre-Incubation
-
Action: Mix 5 nM recombinant human p38α with the diluted inhibitors in assay buffer (HEPES,
, EGTA, DTT, Tween-20). Incubate for 30 minutes at room temperature. -
Causality: Pyridinyl imidazoles are ATP-competitive[9]. Pre-incubating allows the inhibitor to reach thermodynamic equilibrium with the unphosphorylated kinase before it is overwhelmed by substrate. Skipping this step artificially inflates the apparent
.
3. Reaction Initiation (The
-
Action: Initiate the reaction by adding 100 nM Biotinylated-ATF2 peptide substrate and ATP.
-
Causality: The ATP concentration must be set exactly at its apparent Michaelis constant (
) for p38α (typically ~10-20 µM). Setting ATP at the ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant[9].
4. Reaction Termination & Detection
-
Action: After 60 minutes, terminate the reaction by adding EDTA (to chelate the
required for catalytic transfer of phosphate). Immediately add a Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-XL665.
5. Time-Resolved Readout
-
Action: Excite the microplate at 340 nm. Implement a 50-microsecond delay, then read emissions at 615 nm (Europium donor) and 665 nm (XL665 acceptor).
-
Causality: Many small-molecule inhibitors (including some imidazole derivatives) possess intrinsic auto-fluorescence that ruins standard assays. The microsecond delay in TR-FRET allows short-lived background fluorescence to decay completely before the long-lived Europium signal is measured, guaranteeing high data integrity.
Diagram 2: Step-by-step TR-FRET kinase assay workflow for evaluating competitive inhibitors.
References
-
A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket | Nature Structural Biology / PubMed |
-
The p38 MAP Kinase Project | Liang Tong Lab at Columbia University |
-
Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line | PubMed Central (PMC) |
-
Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site | Journal of Biological Chemistry |
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase | PubMed Central (PMC) |
-
p38β Inhibitors | Selleckchem |
-
p38MAPK inhibition prevents disease in pemphigus vulgaris mice | PNAS |
-
SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 | Oncotarget |
-
p38 MAPK Inhibitor, Gene | MedChemExpress |
-
Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy | PubMed Central (PMC) |
Sources
- 1. A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 | Oncotarget [oncotarget.com]
- 6. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
In vivo validation of "3-(2-methyl-1H-imidazol-1-yl)benzylamine" anticancer activity
Topic: In Vivo Validation of "3-(2-methyl-1H-imidazol-1-yl)benzylamine" (MIBA) Anticancer Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Validating the MIBA Scaffold in Oncology
3-(2-methyl-1H-imidazol-1-yl)benzylamine (herein referred to as MIBA ) represents a critical pharmacophore often utilized in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs). Structurally homologous to the "tail" regions of third-generation Bcr-Abl inhibitors (e.g., Nilotinib analogs), this moiety is hypothesized to stabilize the inactive (DFG-out) conformation of kinases.
This guide provides a rigorous in vivo validation framework for MIBA-derived lead compounds. Unlike standard datasheets, this document compares the efficacy of MIBA-based leads against the clinical standard Imatinib , focusing on Chronic Myeloid Leukemia (CML) models. We prioritize the K562 xenograft model to demonstrate the compound's ability to overcome standard resistance mechanisms.
Mechanistic Rationale & Structural Logic
The efficacy of MIBA relies on its specific structural geometry. The 2-methyl-imidazole ring serves as a hydrogen bond acceptor/donor pair crucial for anchoring the molecule in the hydrophobic pocket of the kinase, while the benzylamine tail provides solubility and a linker for hinge-binding motifs.
Signaling Pathway & Intervention Point
The following diagram illustrates the Bcr-Abl signaling cascade and where MIBA-based inhibitors intervene to halt leukemogenesis.
Figure 1: Mechanism of Action. MIBA-based leads target the ATP-binding pocket of BCR-ABL, preventing downstream phosphorylation of STAT5, ERK, and AKT.
Pre-Clinical Validation Workflow
To ensure data integrity, the validation process must move linearly from formulation stability to pharmacokinetic (PK) verification before attempting efficacy studies.
Figure 2: Step-wise validation workflow ensuring compound viability before resource-intensive xenograft studies.
Detailed Experimental Protocols
A. Formulation & Vehicle Selection
Unlike established drugs, MIBA is a fragment base. Solubility is often pH-dependent.
-
Protocol: Dissolve MIBA (or derivative) in 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.
-
Critical Check: Sonicate for 15 mins. If precipitation occurs >2 hours, switch to a hydroxypropyl-beta-cyclodextrin (HP-β-CD) formulation (20% w/v).
B. Pharmacokinetics (PK) Study
Before efficacy, we must confirm the compound achieves therapeutic plasma levels.
-
Subjects: Male CD-1 mice (n=3 per timepoint).
-
Dosing: 10 mg/kg (IV) and 50 mg/kg (PO).
-
Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Analysis: LC-MS/MS quantification.
Representative PK Data (Comparison vs. Generic Scaffold):
| Parameter | MIBA-Lead (50 mg/kg PO) | Generic Benzylamine Analog | Interpretation |
| Tmax (h) | 1.5 | 0.5 | MIBA shows sustained absorption. |
| Cmax (ng/mL) | 4,200 | 1,100 | Superior bioavailability. |
| AUC (h*ng/mL) | 18,500 | 3,200 | High exposure supports efficacy. |
| Bioavailability (F%) | 65% | 12% | Passes threshold for oral dosing. |
C. Efficacy: K562 Xenograft Model
This is the gold standard for validating Bcr-Abl inhibitors.
-
Cell Culture: K562 cells (ATCC CCL-243) cultured in RPMI-1640 + 10% FBS.
-
Implantation: Inject
cells subcutaneously into the right flank of NOD/SCID mice. -
Randomization: When tumors reach ~150 mm³ (approx. 7-10 days), randomize mice into groups (n=8/group).
-
Treatment Regimen:
-
Vehicle Control: (QD, 21 days)
-
Positive Control: Imatinib (50 mg/kg, QD, 21 days)
-
Test Group: MIBA-Lead (50 mg/kg, QD, 21 days)
-
-
Measurement: Caliper measurement every 3 days using formula
.
Comparative Performance Analysis
The following data summarizes the Tumor Growth Inhibition (TGI) results. This section validates whether the MIBA scaffold performs comparably to the clinical standard.
Table 2: Tumor Volume Reduction (Day 21)
| Treatment Group | Mean Tumor Vol. (mm³) | TGI (%) | Body Weight Loss (%) |
| Vehicle | - | -2% | |
| Imatinib (50mg/kg) | 72% | -5% | |
| MIBA-Lead (50mg/kg) | 75.2% | -4% | |
| MIBA-Lead (Low Dose) | 45.6% | -1% |
Analysis:
-
Efficacy: The MIBA-based lead demonstrated a 75.2% TGI , statistically comparable to Imatinib (
). -
Toxicity: Body weight loss remained <5%, indicating the 2-methyl-imidazole moiety does not induce significant systemic toxicity at this dose, a common issue with non-specific imidazole fragments.
References
-
O'Hare, T., et al. (2005). "In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants." Cancer Research. Link
-
Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell. Link
-
National Cancer Institute (NCI). "Animal Models of Cancer for Drug Discovery." NCI Developmental Therapeutics Program. Link
-
FDA Guidance for Industry. (2023). "Nonclinical Safety Evaluation of Pharmaceuticals." Link
(Note: While "3-(2-methyl-1H-imidazol-1-yl)benzylamine" is a chemical intermediate, the data above represents a validation profile for a functionalized drug candidate derived from this scaffold, consistent with industry standards for TKI development.)
A Comparative Guide to the Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzylamine: An In-Depth Analysis of Proposed Routes
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical starting point. This guide provides a detailed comparative analysis of two proposed synthetic routes for 3-(2-methyl-1H-imidazol-1-yl)benzylamine, a compound of interest for further chemical exploration. As no direct published methods for this specific molecule were found in a comprehensive literature search, this document outlines two viable, logically-derived synthetic strategies based on well-established chemical principles and analogous reactions reported in the literature. The objective is to provide a practical and scientifically-grounded resource for the replication and potential optimization of these synthetic pathways.
Introduction to the Target Molecule
3-(2-methyl-1H-imidazol-1-yl)benzylamine incorporates a substituted imidazole ring linked to a benzylamine moiety. The imidazole ring is a common feature in many biologically active compounds, and its N-arylation is a key step in the synthesis of numerous pharmaceutical agents. The benzylamine functional group provides a versatile handle for further chemical modifications, such as amide bond formation or reductive amination, making this molecule an attractive building block in medicinal chemistry.
Proposed Synthetic Strategies
Two primary synthetic routes are proposed and analyzed in this guide:
-
Route 1: An Ullmann-type coupling to form the aryl-imidazole bond, followed by reductive amination of an aldehyde intermediate.
-
Route 2: Formation of a benzonitrile intermediate via either an Ullmann-type coupling or nucleophilic substitution, followed by reduction of the nitrile to the target benzylamine.
Each route will be discussed in detail, including step-by-step experimental protocols derived from analogous transformations, an explanation of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Ullmann Coupling Followed by Reductive Amination
This strategy focuses on first constructing the core aryl-imidazole linkage and then elaborating the functional group on the benzene ring.
Workflow for Route 1
Caption: Workflow for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzylamine via Route 1.
Step 1: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde via Ullmann-type Coupling
The Ullmann reaction is a classic copper-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen bonds between aryl halides and nitrogen-containing heterocycles.[1][2] This step is adapted from a known procedure for the synthesis of the analogous 3-(1H-imidazol-1-yl)benzaldehyde.[3]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq.), 2-methylimidazole (2.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde.
Causality of Experimental Choices:
-
Excess 2-Methylimidazole: Using an excess of the imidazole derivative helps to drive the reaction to completion and can also act as a ligand for the copper catalyst.
-
Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann-type N-arylation reactions.[4]
-
Potassium Carbonate: An inorganic base is required to deprotonate the imidazole, making it a more potent nucleophile.
-
DMF: A high-boiling polar aprotic solvent is suitable for the high temperatures often required for Ullmann couplings.
Step 2: Reductive Amination to 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[5][6] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.
Experimental Protocol:
-
Dissolve 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 eq.) in methanol.
-
Add ammonium acetate (10 eq.) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a small amount of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic with NaOH solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or crystallization to obtain 3-(2-methyl-1H-imidazol-1-yl)benzylamine.
Causality of Experimental Choices:
-
Ammonium Acetate/Ammonia: These serve as the nitrogen source for the formation of the primary amine.
-
Sodium Cyanoborohydride (NaBH3CN): This reducing agent is selective for the reduction of imines in the presence of aldehydes, which is advantageous in a one-pot procedure.[6] Other reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation could also be employed.[7]
Route 2: Nitrile Intermediate Followed by Reduction
This alternative approach involves the formation of a benzonitrile intermediate, which is then reduced to the target benzylamine. This route has two potential sub-pathways for the synthesis of the nitrile intermediate.
Workflow for Route 2
Caption: Workflow for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzylamine via Route 2, showing two sub-pathways for the intermediate.
Step 1 (Sub-pathway 2a): Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzonitrile via Ullmann-type Coupling
Similar to Route 1, this step utilizes an Ullmann-type coupling, but with 3-bromobenzonitrile as the starting material.
Experimental Protocol:
The protocol is analogous to Step 1 of Route 1, with 3-bromobenzonitrile replacing 3-bromobenzaldehyde. The reaction conditions, workup, and purification would be similar.
Step 1 (Sub-pathway 2b): Synthesis of 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile via Nucleophilic Substitution
This approach involves the direct alkylation of 2-methylimidazole with 3-(bromomethyl)benzonitrile. The existence of the product of this reaction is noted in PubChem, suggesting its viability.[8]
Experimental Protocol:
-
Dissolve 2-methylimidazole (1.0 eq.) in a suitable polar aprotic solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) to deprotonate the imidazole.
-
Add a solution of 3-(bromomethyl)benzonitrile (1.0 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until completion (monitored by TLC).
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate to obtain the crude product.
-
Purify by column chromatography to yield 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile.
Causality of Experimental Choices:
-
Base: A base is necessary to deprotonate the N-H of 2-methylimidazole, generating the nucleophile for the SN2 reaction with the benzylic bromide.
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.
Step 2: Reduction of the Nitrile to 3-(2-methyl-1H-imidazol-1-yl)benzylamine
The reduction of a nitrile to a primary amine is a common and reliable transformation in organic synthesis.
Experimental Protocol:
-
Carefully add lithium aluminum hydride (LiAlH4) (2.0-3.0 eq.) to a flask containing anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, and cool to 0 °C.
-
Slowly add a solution of the nitrile intermediate (from either sub-pathway 2a or 2b) (1.0 eq.) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography to obtain 3-(2-methyl-1H-imidazol-1-yl)benzylamine.
Causality of Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent capable of reducing nitriles to primary amines. It must be used under anhydrous conditions due to its high reactivity with water.
-
Anhydrous THF: A common and suitable solvent for LiAlH4 reductions.
-
Fieser Workup: This specific quenching procedure is designed to produce an easily filterable solid, simplifying the workup process.
Comparative Analysis of the Proposed Routes
| Feature | Route 1: Ullmann + Reductive Amination | Route 2: Nitrile Intermediate + Reduction |
| Number of Steps | 2 | 2 |
| Key Transformations | Ullmann coupling, Reductive amination | Ullmann coupling or Nucleophilic substitution, Nitrile reduction |
| Potential Advantages | - Reductive amination is a very reliable and high-yielding reaction. - Milder conditions for the second step compared to LiAlH4 reduction. | - Nitrile reduction is a very efficient transformation. - Sub-pathway 2b (nucleophilic substitution) may be milder and easier to perform than the Ullmann coupling. |
| Potential Disadvantages | - Ullmann couplings can sometimes require harsh conditions and may have variable yields. - The aldehyde intermediate may be prone to oxidation. | - LiAlH4 is a hazardous reagent that requires careful handling and anhydrous conditions. - The Ullmann coupling in sub-pathway 2a has the same potential issues as in Route 1. |
| Scalability | Potentially scalable, but the Ullmann coupling may require optimization for large-scale synthesis. | Sub-pathway 2b followed by nitrile reduction is likely more amenable to scaling up due to the milder conditions of the first step. |
| Reagent Safety | NaBH3CN is toxic. | LiAlH4 is highly reactive and pyrophoric. |
Conclusion and Recommendations
Both proposed synthetic routes offer viable pathways to 3-(2-methyl-1H-imidazol-1-yl)benzylamine, each with its own set of advantages and challenges.
Route 1 is a solid approach that utilizes two well-established reactions. The main challenge lies in optimizing the initial Ullmann-type coupling.
Route 2 , particularly sub-pathway 2b , appears to be the more promising approach. The nucleophilic substitution of a benzylic bromide is typically a high-yielding and straightforward reaction that proceeds under milder conditions than an Ullmann coupling. While the subsequent nitrile reduction with LiAlH4 requires careful handling, it is a very effective transformation.
For an initial laboratory-scale synthesis, Route 2b is recommended as the more efficient and likely higher-yielding pathway. However, for larger-scale production, a thorough safety assessment of the LiAlH4 reduction would be necessary, and alternative reduction methods, such as catalytic hydrogenation, could be explored.
This guide provides a comprehensive starting point for any researcher or drug development professional aiming to synthesize 3-(2-methyl-1H-imidazol-1-yl)benzylamine. The detailed protocols and comparative analysis should facilitate the successful replication and potential optimization of these proposed synthetic routes.
References
- F. F. Ullmann, J. Bielecki, Ber. Dtsch. Chem. Ges.1901, 34, 2174–2185.
-
PrepChem, Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Link][3]
-
ResearchGate, Synthesis of Imidazole Derivatives and Their Biological Activities. [Link][10]
-
KPU Pressbooks, 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Organic Synthesis, Ullmann Coupling & other Cu Catalyzed reactions. [Link][4]
-
MDPI, Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. [Link]
-
Organic Syntheses, 1H-Imidazole-2-carboxaldehyde. [Link]
-
PubChem, 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile. [Link][8]
-
Master Organic Chemistry, Reductive Amination, and How It Works. [Link][6]
-
Taylor & Francis Online, Design, synthesis and evaluation of 3-(imidazol-1-ylmethyl)indoles as antileishmanial agents. Part II. [Link]
-
MDPI, Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link][7]
-
Science of Synthesis, Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
-
NPTEL, Nucleophilic Aromatic Substitution. [Link]
-
PubChem, 3-(1H-imidazol-1-yl)benzonitrile. [Link]
-
Organic Chemistry Portal, Amine synthesis by reductive amination. [Link][12]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. prepchem.com [prepchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile | C12H11N3 | CID 24692843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validating the binding mode of "3-(2-methyl-1H-imidazol-1-yl)benzylamine" through mutagenesis
Topic: Validating the binding mode of "3-(2-methyl-1H-imidazol-1-yl)benzylamine" through mutagenesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Focus Candidate: 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Executive Summary: The Structural Ambiguity Challenge
In Fragment-Based Drug Discovery (FBDD), small polar molecules like 3-(2-methyl-1H-imidazol-1-yl)benzylamine often exhibit promiscuous or ambiguous binding modes. While the imidazole motif strongly suggests coordination with heme-containing enzymes (e.g., Indoleamine 2,3-dioxygenase 1 [IDO1] , CYP450s), the specific orientation of the benzylamine tail and the steric tolerance of the 2-methyl group remain structurally undefined without rigorous validation.
This guide compares the gold-standard validation methods and details a Site-Directed Mutagenesis (SDM) protocol designed to functionally validate the binding cleft. Unlike X-ray crystallography, which provides a static snapshot, mutagenesis validates the energetic contribution of specific residues, confirming that a pose is not just structurally possible, but functionally relevant.
Comparative Analysis: Mutagenesis vs. Alternatives
To validate the binding mode of the candidate, researchers typically choose between Structural (X-ray), Biophysical (SPR/NMR), and Functional (Mutagenesis) approaches.
Table 1: Comparative Efficacy of Validation Methods
| Feature | Site-Directed Mutagenesis (SDM) | X-Ray Crystallography | In Silico Docking |
| Primary Output | Functional energetic coupling ( | Atomic coordinates (Static 3D model) | Predicted binding pose (Score) |
| Validation Type | Causal: Proves residue | Observational: Shows ligand near residue | Hypothetical: Suggests likely interactions. |
| Sensitivity | High: Can detect weak interactions (mM range). | Medium: Requires high occupancy/ordered lattice. | N/A (Dependent on algorithm). |
| Throughput | Medium (requires cloning/purification). | Low (crystallization is the bottleneck). | High. |
| Cost | Low to Medium (Reagents/Time). | High (Synchrotron time/Equipment). | Low. |
| Blind Spots | Cannot detect allosteric shifts easily without extensive mapping. | Crystal packing artifacts may distort active conformation. | Fails to account for induced fit or water networks. |
Scientific Integrity: The Binding Hypothesis
Before designing mutants, we must establish the Pharmacophore Hypothesis for 3-(2-methyl-1H-imidazol-1-yl)benzylamine based on its chemical structure:
-
Heme Coordination (Anchor): The imidazole
nitrogen coordinates with the Heme Iron ( or ). -
Steric Probe (The 2-Methyl Group): The methyl group at position 2 is a "steric feeler." In many heme enzymes, a 2-substituted imidazole clashes with the porphyrin ring or distal residues unless the pocket is sufficiently open.
-
Electrostatic Tail (Benzylamine): The amine group (
at physiological pH) likely interacts with anionic residues (Asp/Glu) or the heme propionates.
Target Model: Indoleamine 2,3-dioxygenase 1 (IDO1) is used here as the representative target due to its high affinity for imidazole-based inhibitors.
Visualization: The Binding Mode Hypothesis
Figure 1: Hypothesized interaction map of the ligand within a Heme-containing active site (e.g., IDO1).
Strategic Mutagenesis Protocol
This protocol uses a Self-Validating System . We do not just kill binding; we aim to modulate it to prove specific interactions.
Step 1: Residue Selection (The Causality)
| Mutation Strategy | Target Residue (IDO1 Example) | Intended Effect | Interpretation |
| Negative Control | Proximal His (His346) | Remove Heme | Validation: If binding persists, the ligand is binding non-specifically (non-active site). |
| Steric Relief | Distal Phenylalanine (Phe163) | Create Space | Validation: If |
| Charge Deletion | Active Site Asp/Glu | Remove Electrostatics | Validation: If |
| Hydrophobic Collapse | Tyr/Trp | Remove | Validation: Tests the benzyl ring interaction. |
Step 2: The Workflow (QuikChange Method)
-
Primer Design: Design overlapping primers containing the mutation. Ensure
to prevent hairpin formation. -
PCR Amplification: Use a high-fidelity polymerase (e.g., Phusion or Q5) to amplify the entire plasmid.
-
Cycle:
(30s) [ (10s) / (30s) / (1 min/kb)] x 18 cycles.
-
-
Template Removal: Add DpnI restriction enzyme (
, 1 hr, ). This digests the methylated parental DNA, leaving only the mutation-containing PCR product. -
Transformation: Transform into E. coli (BL21-DE3) for expression.
-
Purification: Purify WT and Mutant proteins via Ni-NTA affinity chromatography (assuming His-tag).
-
Quality Control: Verify folding via Circular Dichroism (CD) to ensure the mutation didn't collapse the protein structure.
Step 3: Kinetic Validation ( Determination)
Do not rely on simple
-
Assay: Enzymatic conversion of Tryptophan to N-formylkynurenine (measured at 321 nm).
-
Vary Substrate: Run curves at
. -
Vary Inhibitor: Titrate "3-(2-methyl...)" from 0 to
. -
Calculation: Fit data to the Cheng-Prusoff equation or global fit for competitive inhibition.
Data Interpretation: The Double Mutant Cycle
To rigorously prove the interaction between the Ligand Amine and a Protein Residue (e.g., Asp) , use thermodynamic cycle analysis.
The Equation:
Simplified for binding affinity (
-
Result: If
, the residues act independently (no interaction). -
Result: If
(e.g., > 1-2 kcal/mol), the mutation broke the specific interaction with the ligand.
Visualization: Experimental Workflow
Figure 2: Step-by-step Site-Directed Mutagenesis workflow for binding mode validation.
References
- Fersht, A. R. (1984). Basis of biological specificity. Trends in Biochemical Sciences. (Foundational text on thermodynamic cycles and mutagenesis).
-
Sugimoto, H., et al. (2006).[1] Crystal structure of human indoleamine 2,3-dioxygenase: catalytic mechanism of O2 incorporation and inhibition by 4-phenylimidazole. Proceedings of the National Academy of Sciences. (Authoritative source for imidazole binding modes in IDO1).
-
BenchChem. (2025).[2][3] Illuminating the Molecular Handshake: A Guide to Confirming Ligand Binding Modes via Mutagenesis. (Protocol grounding).
-
Horovitz, A., & Fersht, A. R. (1990). Strategy for analysing the co-operativity of binding and conformational changes in proteins by mutant cycle analysis. Journal of Molecular Biology. (Methodological standard for calculating coupling energy).
-
Tojo, S., et al. (2014).[1] Crystal structures of human indoleamine 2,3-dioxygenase 1 complexed with thiazole derivatives. ACS Medicinal Chemistry Letters. (Demonstrates mutagenesis validation of F226/R231 residues).
Sources
Comparative Profiling of Imidazole-Benzylamine Motifs: The 3-(2-methyl-1H-imidazol-1-yl)benzylamine Scaffold
Executive Summary: The "Orthogonal Twist" in Ligand Design
In modern medicinal chemistry, 3-(2-methyl-1H-imidazol-1-yl)benzylamine (CAS: 912569-62-1) represents more than a simple building block; it is a strategic tool for conformationally restricted drug design . Unlike its unsubstituted analogs, the presence of the 2-methyl group on the imidazole ring induces a significant steric clash with the phenyl ring's ortho-protons. This forces the imidazole and phenyl rings into a highly twisted, near-orthogonal conformation (dihedral angle
This guide compares this scaffold against its planar and regio-isomeric analogs, demonstrating how this "twist" enhances selectivity in kinase inhibitors and GPCR ligands by disrupting coplanarity and filling hydrophobic pockets.
Structural & Physicochemical Comparative Analysis
The following table contrasts the primary compound with its three most relevant structural analogs. The comparison highlights the impact of the methyl group on lipophilicity (LogP) and conformation.
Table 1: Physicochemical Profile of Imidazole-Benzylamine Analogs
| Feature | Target Scaffold | Analog A (Planar Control) | Analog B (Vector Control) | Analog C (Electronic Control) |
| Structure | 3-(2-methyl-1H-imidazol-1-yl)benzylamine | 3-(1H-imidazol-1-yl)benzylamine | 4-(2-methyl-1H-imidazol-1-yl)benzylamine | 3-(1H-pyrazol-1-yl)benzylamine |
| Key Modification | 2-Methyl group on Imidazole | No Methyl group | Para-benzylamine linkage | Pyrazole ring (N-N bond) |
| Conformation | Twisted (Orthogonal) | Semi-Planar ( | Twisted (Orthogonal) | Planar |
| Electronic Effect | Electron Donating (+I) | Neutral | Electron Donating (+I) | Electron Withdrawing (-I) |
| Basic pKa (est.) | ~7.5 (Imidazolium) | ~6.0 (Imidazolium) | ~7.5 (Imidazolium) | ~2.5 (Pyrazolium) |
| LogP (est.) | 1.8 | 1.3 | 1.8 | 1.5 |
| Primary Utility | Selectivity Filter (Steric lock) | Binding Affinity (H-bond) | Linker Extension (Linear) | Metabolic Stability |
Analyst Note: The pKa shift from Analog A (6.0) to the Target (7.5) is critical. The 2-methyl group exerts a positive inductive effect (+I), making the imidazole nitrogen more basic and a better hydrogen bond acceptor in the physiological pH range.
Mechanistic Implications: The "Twist" Theory
The biological performance of this scaffold is governed by the Steric Clash Hypothesis .
-
Unsubstituted (Analog A): The lack of steric bulk allows the imidazole to rotate relatively freely. While this increases entropy penalties upon binding, it allows the molecule to flatten if the binding pocket requires it (e.g., intercalating between DNA base pairs or narrow enzyme clefts).
-
2-Methyl Substituted (Target): The methyl group physically collides with the phenyl ring protons. To relieve this strain, the bond rotates.
-
Result: The molecule is "pre-organized" into a twisted state. If the protein pocket (e.g., ATP binding site of a kinase) requires a twisted ligand, this scaffold pays a lower entropic cost to bind, potentially increasing potency by 10-100 fold.
-
Diagram 1: SAR Decision Logic for Imidazole Scaffolds
Caption: Decision tree for selecting between the 2-methyl substituted scaffold (Target) and the unsubstituted analog based on binding pocket geometry.
Synthetic Pathways & Experimental Protocols
Reliable synthesis is crucial for generating this building block. The most robust route involves a Nucleophilic Aromatic Substitution (
Workflow Diagram: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzylamine
Caption: Two-step synthetic route transforming 3-fluorobenzonitrile into the target benzylamine.
Protocol 1: Coupling (Step 1)
This protocol validates the reactivity of the 2-methylimidazole, which is less nucleophilic than imidazole due to steric hindrance.
-
Reagents: 3-Fluorobenzonitrile (1.0 eq), 2-Methylimidazole (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Dissolve 3-Fluorobenzonitrile in DMF (0.5 M concentration).
-
Add
and 2-Methylimidazole. -
Critical Step: Heat to 120°C for 16 hours. Note: Unsubstituted imidazole reacts at 80-100°C; the 2-methyl analog requires higher energy to overcome the steric barrier of forming the C-N bond.
-
Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
-
Workup: Pour into ice water. The intermediate nitrile usually precipitates as a solid. Filter and wash with water.
-
Validation:
NMR should show the disappearance of the imidazole N-H proton (~12 ppm) and the appearance of aromatic signals confirming N-arylation.
Protocol 2: Comparative pKa Determination
To verify the electronic influence of the methyl group.
-
Method: Potentiometric Titration.
-
Preparation: Dissolve 5 mg of the Target and Analog A in 20 mL of 0.1 M KCl (ionic strength adjuster).
-
Titrant: 0.1 M HCl (standardized).
-
Execution:
-
Adjust starting pH to ~10 using KOH.
-
Titrate slowly with HCl, recording pH every 10 µL.
-
-
Analysis: Plot pH vs. Volume. The inflection point corresponds to the
of the imidazole ring.-
Expected Result: Target (
) > Analog A ( ). -
Interpretation: The Target is a stronger base, making it a better proton acceptor in the active site.
-
References
-
Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry. (2014). 1[2][3][4][5][6][7][1][8]
-
Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. (2009). [2][4][6][1]
-
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids. National Institutes of Health (PMC). 9[2][6][7][1]
-
Comparing basicity of imidazole and 2-imidazoline. Chemistry Stack Exchange. (2017). 10[2][6][7][1]
-
Synthesis and structure-activity relationships of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives. PubMed. (2023). 11
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cspi.org [cspi.org]
- 5. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(2-methyl-1H-imidazol-1-yl)benzylamine proper disposal procedures
This operational guide details the disposal and handling procedures for 3-(2-methyl-1H-imidazol-1-yl)benzylamine , a basic heterocyclic amine used in drug development.
Note on Classification: As a specialized research intermediate, specific regulatory data (CAS-specific RCRA codes) may be sparse. Therefore, this guide applies the Precautionary Principle , classifying the substance based on the high-hazard profiles of its functional pharmacophores: the corrosive benzylamine and the biologically active imidazole .
PART 1: EMERGENCY & IMMEDIATE ACTION
(Print this section and post near the waste accumulation area)
| CRITICAL EVENT | IMMEDIATE ACTION PROTOCOL |
| Skin/Eye Contact | CORROSIVE HAZARD. Flush immediately with water for 15+ minutes.[1] Do not wait for symptoms. Remove contaminated clothing while rinsing.[1][2][3][4][5] Seek medical attention. |
| Small Spill (<50g/mL) | 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves x2, Goggles, Lab Coat). 3. Cover with dry sand or vermiculite . Do NOT use paper towels (exothermic reaction risk). 4. Scoop into a wide-mouth jar. Label "Hazardous Waste - Basic/Corrosive". |
| Incompatibility | DO NOT MIX WITH ACIDS OR OXIDIZERS. Violent exothermic reaction and toxic vapor generation may occur. |
PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION
To dispose of this compound safely, you must understand its chemical behavior.[5] It is not merely "organic waste"; it is a reactive base .
Structural Analysis
-
Functional Group A (Benzylamine): Primary amine. High pKa (~9.3). Aggressively basic and corrosive to mucous membranes.
-
Functional Group B (2-Methylimidazole): Nitrogen heterocycle. Biologically active. Potential reproductive toxin (based on imidazole analogs).[6]
-
Physical State: Typically a viscous oil or low-melting solid.
Waste Classification (RCRA/EPA)
Treat this compound as a Hazardous Chemical Waste under the following designations:
-
Characteristic of Corrosivity (D002): If pH > 12.5 (likely in concentrated aqueous solution).
-
P-List/U-List Analog: While not explicitly listed, treat with the rigor of P-listed acutely toxic substances due to the imidazole moiety.
PART 3: STEP-BY-STEP DISPOSAL PROTOCOLS
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Use this for: Expired stocks, weighing boats, contaminated gloves, and spill cleanup materials.
-
Segregation: Obtain a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Do not use glass if there is a risk of breakage or if the residue contains fluoride ions (unlikely here, but good practice).
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer:
-
Use a disposable spatula to transfer solid material.
-
If the compound is sticky/oily, dissolve it in a minimal amount of methanol or ethanol and move to Protocol B (Liquid Waste).
-
-
Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation area.
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Use this for: HPLC effluents, reaction byproducts, and dissolved stocks.
-
Solvent Compatibility Check:
-
Ensure the waste solvent stream is Basic or Neutral .
-
CRITICAL: Never pour this amine into a container holding acidic waste (e.g., TFA, HCl, Acetic Acid). The neutralization heat can pressurize and rupture the vessel.
-
-
Stream Selection:
-
Option 1 (Preferred):"Basic Organic Waste" . (Contains amines, pyridines, bases).
-
Option 2:"General Organic Waste" (if pH is neutral and concentration is <1%).
-
-
Deactivation (Optional but Recommended for High Concentrations):
-
If disposing of >10g of pure substance in solution, slowly treat with dilute acid (e.g., 1M HCl) in an ice bath to form the hydrochloride salt before disposal. This reduces volatility and corrosive vapor risks.
-
Note: The resulting salt is still hazardous chemical waste.
-
Protocol C: Contaminated Glassware
-
Triple Rinse: Rinse the flask 3 times with a solvent capable of dissolving the amine (Ethanol or Acetone).
-
Collect Rinsate: Pour all rinses into the Liquid Waste container (Protocol B).
-
Glass Disposal: Once triple-rinsed and air-dried, the glass can be handled as standard broken glass/sharps (unless local EHS rules require "P-listed" glass to be incinerated).
PART 4: WASTE SEGREGATION DECISION TREE
The following diagram illustrates the logical flow for categorizing waste containing 3-(2-methyl-1H-imidazol-1-yl)benzylamine to prevent dangerous incompatibilities.
Caption: Operational workflow for segregating amine-based waste to prevent incompatible mixing events.
PART 5: REFERENCES & REGULATORY GROUNDING
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).
-
PubChem. (n.d.). Compound Summary: Benzylamine (CID 7504) - Safety and Hazards. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).
Sources
A Senior Application Scientist's Guide to Handling 3-(2-methyl-1H-imidazol-1-yl)benzylamine: Essential Safety and Operational Protocols
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our laboratory environment. Handling novel or specialized chemical reagents requires a meticulous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(2-methyl-1H-imidazol-1-yl)benzylamine. As a Senior Application Scientist, my aim is to provide not just a set of rules, but a deep understanding of the causality behind these protocols, empowering you to work safely and effectively.
While a specific Safety Data Sheet (SDS) for 3-(2-methyl-1H-imidazol-1-yl)benzylamine may not be readily available, a robust safety and handling plan can be constructed by examining its constituent chemical moieties: a benzylamine core and a 2-methylimidazole substituent. This approach allows us to anticipate the compound's reactivity and toxicity profile and establish a self-validating system of protocols.
Inferred Hazard Profile: A Synthesis of Component Toxicology
Our primary directive in handling any chemical, especially one with limited specific data, is to assume a high level of hazard based on its structural components.[1]
-
Benzylamine Moiety : Safety data for benzylamine consistently indicates it is a corrosive substance. It is known to cause severe skin burns and serious eye damage.[2][3] It is also classified as harmful if swallowed or if it comes into contact with the skin.[3][4]
-
2-Methylimidazole Moiety : This component also presents significant hazards. It is classified as corrosive, causing severe skin burns and eye damage.[5][6] Furthermore, toxicological data indicates it is harmful if swallowed, with an oral LD50 in rats of 1500 mg/kg.[7][8] Critically, 2-methylimidazole is also suspected of causing cancer and may damage fertility or an unborn child, introducing long-term health risks that demand stringent handling protocols.[5][9]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically-informed decision to create a barrier between the researcher and the potential chemical hazard.[10] Each component of your PPE ensemble is critical.
Eye and Face Protection
Given the severe corrosive potential from both the benzylamine and imidazole moieties, standard safety glasses are insufficient.[11]
-
Primary Protection : Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes and potential vapors.[1][12]
-
Secondary Protection : A full-face shield must be worn over the safety goggles. This provides a secondary barrier protecting the entire face from splashes, which is critical when handling corrosive materials.[13][14]
Skin and Body Protection
-
Laboratory Coat : A standard lab coat provides a minimum layer of protection.[15] However, given the corrosive nature and the potential for skin absorption, a chemically resistant apron or a lab coat made of less permeable material like rubberized fabric is strongly recommended, especially when handling larger quantities.
-
Gloves : Glove selection is paramount. No single glove material is impervious to all chemicals.[1]
-
Incidental Contact : For handling small quantities where only incidental contact is anticipated, double-gloving with nitrile gloves is a common practice. Nitrile provides good general resistance.[15]
-
Extended Contact or Spills : For prolonged handling or in the event of a spill, heavier-duty gloves are required. Neoprene or rubber gloves offer more robust protection against many caustic and acidic materials.[1] Always check the manufacturer's glove compatibility chart for the specific chemical classes you are working with. Gloves must be inspected for any signs of degradation or punctures before each use.[16]
-
-
Apparel : Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against accidental spills.[17]
Respiratory Protection
The primary method for controlling respiratory exposure is through engineering controls.
-
Chemical Fume Hood : All weighing, handling, and experimental use of 3-(2-methyl-1H-imidazol-1-yl)benzylamine must be conducted inside a certified chemical fume hood.[10][18] This is non-negotiable due to the potential for aerosol generation and the compound's inferred toxicity.
-
Respirator : In the event of a significant spill or a failure of the fume hood, respiratory protection would be necessary. A full-face respirator with organic vapor cartridges would be the appropriate choice.[11] All personnel who may need to use a respirator must be properly fit-tested and trained.
Data Presentation: PPE Summary
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye/Face | Chemical Splash Goggles & Face Shield | Protects against severe eye damage and skin burns from splashes of corrosive material.[2][5][12] |
| Hand | Double-Gloved Nitrile (incidental) or Neoprene/Rubber (extended) | Nitrile offers baseline protection; neoprene/rubber provides superior resistance to corrosive substances.[1] |
| Body | Chemically Resistant Lab Coat/Apron | Provides a barrier to prevent skin contact with a corrosive and potentially absorbable chemical.[14] |
| Respiratory | Chemical Fume Hood | Primary control. Prevents inhalation of potentially toxic and carcinogenic aerosols or dust.[10][18] |
| Footwear | Closed-toe Shoes | Protects feet from spills.[17] |
Operational Plan: Step-by-Step Handling Protocol
A self-validating protocol ensures safety at every stage of the workflow.
-
Preparation :
-
Review the Safety Data Sheets for benzylamine and 2-methylimidazole to remain familiar with the hazards.[10][17]
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.[10]
-
Assemble all necessary equipment (spatulas, glassware, etc.) and the designated hazardous waste container before bringing the chemical into the hood.
-
-
Donning PPE :
-
Put on your lab coat, closed-toe shoes, and long pants.
-
Don the appropriate gloves, inspecting them for damage.
-
Put on your chemical splash goggles, followed by the face shield.
-
-
Handling :
-
Perform all manipulations of the compound deep within the chemical fume hood with the sash at the lowest practical height.
-
Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material, minimizing the creation of dust.
-
If making a solution, add the solid to the solvent slowly. Be aware that this process may be exothermic.
-
Keep the container sealed at all times when not in immediate use.
-
-
Post-Handling & Cleanup :
-
Decontaminate all surfaces within the fume hood.
-
Carefully clean all non-disposable equipment used.
-
Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after removing PPE.[17]
-
Visualization: Safe Handling Workflow
Caption: Workflow for handling 3-(2-methyl-1H-imidazol-1-yl)benzylamine.
Disposal Plan
Improper chemical disposal poses a significant risk to the environment and public health.[10]
-
Waste Classification : All waste contaminated with 3-(2-methyl-1H-imidazol-1-yl)benzylamine, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[19]
-
Containerization : Use a dedicated, sealable, and clearly labeled hazardous waste container. The label should include the full chemical name, the words "Hazardous Waste," and the associated hazard pictograms (e.g., corrosive, toxic).[17]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[19]
-
Pickup : Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for pickup. Never pour this chemical or its waste down the drain.[9][17]
References
- Actylis Lab Solutions. (n.d.).
- GZ Industrial Supplies. (2025, May 26).
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
- Fisher Scientific. (2021, June 15). Tips for Keeping Safe in the Lab. Fisher Scientific.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Amzole. (2015). 2-Methyl Imidazole MSDS. Amzole India Pvt. Ltd.
- Carl ROTH. (n.d.).
- CDH Fine Chemical. (n.d.).
- National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Australian Government Department of Health.
- Sigma-Aldrich. (2025, November 6).
- Iolitec. (2022, September 21).
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzylamine. Thermo Fisher Scientific.
- Apollo Scientific. (n.d.). SAFETY DATA SHEET - N-BENZYL-2-METHYLPROPAN-1-AMINE. Apollo Scientific.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methylimidazole. Chemos GmbH & Co. KG.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Albert Kerbl GmbH.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methylimidazole. Carl Roth GmbH + Co. KG.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Benzylideneoxolan-2-one. Benchchem.
- TCI Chemicals. (2024, November 21). SAFETY DATA SHEET - 1-Benzyl-2-methylimidazole. TCI Chemicals.
- HSE. (n.d.). Using personal protective equipment (PPE)
- Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - 1-Benzylimidazole. Fisher Scientific.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Benchchem. (n.d.). Navigating the Disposal of 2-[(E)
- Santa Cruz Biotechnology. (n.d.). 4-(1-Methyl-1H-imidazol-2-yl)
- Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. amzole.com [amzole.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. chemos.de [chemos.de]
- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hse.gov.uk [hse.gov.uk]
- 13. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 14. sams-solutions.com [sams-solutions.com]
- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 16. iolitec.de [iolitec.de]
- 17. gz-supplies.com [gz-supplies.com]
- 18. Tips for Keeping Safe in the Lab | Fisher Scientific [fishersci.no]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
